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Foundational

5-Bromo-3-fluoro-N-methylpicolinamide chemical properties

An In-depth Technical Guide to 5-Bromo-3-fluoro-N-methylpicolinamide: Properties, Synthesis, and Applications in Drug Discovery Executive Summary 5-Bromo-3-fluoro-N-methylpicolinamide is a highly functionalized heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Bromo-3-fluoro-N-methylpicolinamide: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

5-Bromo-3-fluoro-N-methylpicolinamide is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry community. Its strategic arrangement of a bromine atom, a fluorine atom, and an N-methylcarboxamide group on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling facile introduction of aryl, heteroaryl, or alkyl groups. Concurrently, the fluorine atom can modulate the compound's physicochemical properties, such as pKa and lipophilicity, and enhance metabolic stability in derivative molecules—a key consideration in modern drug design.[1] This guide provides a comprehensive overview of the chemical properties, a detailed and rationalized synthetic protocol, and the strategic applications of this valuable intermediate for professionals in drug development and chemical research.

Chemical Identity and Physicochemical Properties

While 5-Bromo-3-fluoro-N-methylpicolinamide is a specific and synthetically accessible molecule, it is best characterized as a specialized research intermediate rather than a widely available stock chemical. As such, a dedicated CAS number is not readily found in major chemical databases. However, its immediate synthetic precursors are well-documented and commercially available.

The core structure of the molecule is presented below.

Figure 1: Chemical Structure of 5-Bromo-3-fluoro-N-methylpicolinamide

For the purpose of this guide, physicochemical properties are estimated based on data available for the immediate precursor, 5-Bromo-3-fluoropyridine-2-carboxamide (CAS 669066-90-4), which shares the same core but lacks the N-methylation.[2]

PropertyValue (Data from 5-Bromo-3-fluoropyridine-2-carboxamide)[2]Expected Impact of N-Methylation
Molecular Formula C₇H₇BrFN₃ON/A (Formula for title compound)
Molecular Weight 232.05 g/mol N/A (Weight for title compound)
Melting Point 173 °CLikely lower. The N-methyl group disrupts the intermolecular hydrogen bonding network present in the primary amide.
Boiling Point (Predicted) 276 - 282 °CMinimal change expected.
LogKow (Octanol-Water) 0.648Slight increase in lipophilicity and LogKow value.
Water Solubility (Predicted) 9.00e-3 - 1.86e-2 g/LLikely decreased due to the replacement of a hydrogen bond donor (N-H) with a non-polar methyl group.
Appearance SolidExpected to be a white to off-white solid, similar to its precursors.[3]

Synthesis and Manufacturing

The most direct and reliable synthesis of 5-Bromo-3-fluoro-N-methylpicolinamide involves the amidation of its corresponding carboxylic acid, 5-Bromo-3-fluoropicolinic acid (CAS 669066-91-5).[4][5] This method utilizes a peptide coupling agent to activate the carboxylic acid for reaction with methylamine. The workflow described below is based on established and robust chemical transformations commonly used in pharmaceutical process development.[6]

G cluster_0 start Start: 5-Bromo-3-fluoropicolinic Acid step1 Dissolve in Anhydrous THF start->step1 Reagent step2 Cool to 0°C (Ice Bath) step1->step2 Process step3 Add Coupling Agent (CDI) step2->step3 Reagent step4 Stir at 0°C to RT (Activation Step) step3->step4 Process step5 Add Methylamine Solution step4->step5 Reagent step6 Stir at RT (Amidation) step5->step6 Process step7 Aqueous Workup (Quench & Extract) step6->step7 Process step8 Purify by Column Chromatography step7->step8 Process end Product: 5-Bromo-3-fluoro-N-methylpicolinamide step8->end Final

Figure 2: Synthetic Workflow Diagram
Detailed Experimental Protocol

This protocol describes the synthesis starting from 10 mmol of 5-Bromo-3-fluoropicolinic acid.

Materials:

  • 5-Bromo-3-fluoropicolinic acid (2.20 g, 10.0 mmol)[5]

  • 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11.0 mmol, 1.1 equiv.)

  • Methylamine solution (e.g., 2.0 M in THF, 6.0 mL, 12.0 mmol, 1.2 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-Bromo-3-fluoropicolinic acid (2.20 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous THF to the flask and stir until the solid is fully dissolved.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add 1,1'-Carbonyldiimidazole (1.78 g, 11.0 mmol) portion-wise over 5 minutes.

    • Rationale: CDI is a safe and effective coupling agent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate, with the only byproducts being imidazole and CO₂.[6] Cooling to 0 °C controls the initial exothermic reaction.

  • Activation Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The completion of the activation step can be monitored by the cessation of CO₂ evolution.

  • Amidation: Add the methylamine solution (6.0 mL of a 2.0 M solution in THF) dropwise to the stirred solution at room temperature.

    • Rationale: The nucleophilic methylamine readily attacks the activated acylimidazolide to form the desired amide bond. A slight excess of the amine ensures complete conversion of the intermediate.

  • Reaction Completion: Stir the reaction mixture at room temperature overnight (12-16 hours) to ensure the reaction goes to completion.

  • Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the THF. Re-dissolve the residue in 50 mL of ethyl acetate.

  • Workup - Extraction: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with 25 mL of saturated NaHCO₃ solution, 25 mL of water, and 25 mL of brine.

    • Rationale: The NaHCO₃ wash removes any unreacted carboxylic acid and the acidic imidazole byproduct. The water and brine washes remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 5-Bromo-3-fluoro-N-methylpicolinamide.

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of 5-Bromo-3-fluoro-N-methylpicolinamide lies in its capacity to serve as a molecular scaffold for building more complex, biologically active molecules. Its reactivity is dominated by the C-Br bond at the 5-position of the pyridine ring.

Utility in Cross-Coupling Reactions

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the precise and efficient formation of new carbon-carbon or carbon-nitrogen bonds. The Suzuki coupling, in particular, is a widely used transformation in pharmaceutical synthesis for linking aryl or heteroaryl fragments.[7]

G A 5-Bromo-3-fluoro- N-methylpicolinamide C Diverse Library of Novel Chemical Entities A->C  Pd Catalyst, Base (e.g., Suzuki Coupling) B Arylboronic Acid (R-B(OH)₂) B->C

Figure 3: Application as a building block in Suzuki cross-coupling reactions.
  • Causality in Experimental Design: When using this building block, the choice of palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃ or Cs₂CO₃), and solvent (e.g., dioxane/water or DME) is critical and must be optimized for the specific boronic acid substrate to maximize yield and minimize side reactions like debromination.[8]

Role of the Fluoro-Picolinamide Moiety

The 3-fluoro-N-methylpicolinamide portion of the molecule is not merely a spectator.

  • Metabolic Stability: The fluorine atom, due to the strength of the C-F bond, can block potential sites of metabolic oxidation, thereby increasing the pharmacokinetic half-life of the final drug candidate.[1]

  • Modulation of Basicity: The electronegative fluorine atom lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous for avoiding off-target effects or improving oral bioavailability.

  • Binding Interactions: The amide N-H is replaced by an N-CH₃, removing a hydrogen bond donor but adding a lipophilic contact. The fluorine atom and amide oxygen can act as hydrogen bond acceptors, contributing to the binding affinity of the final molecule to its biological target.

Analytical Characterization

While specific experimental spectra for the title compound are not publicly available, its characteristics can be reliably predicted based on its structure and data from analogous compounds.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group (around δ 2.9-3.1 ppm), and two distinct aromatic protons on the pyridine ring, likely appearing as doublets or doublet of doublets in the δ 8.0-8.8 ppm range, showing coupling to each other and to the fluorine atom.

  • ¹³C NMR: The spectrum would show seven distinct carbon signals, including the carbonyl carbon (δ ~164 ppm), the N-methyl carbon (δ ~26 ppm), and five aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and carboxamide substituents. The carbons attached to and adjacent to the fluorine atom would exhibit C-F coupling.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks of nearly equal intensity, which is the definitive signature of a monobrominated compound.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the tertiary amide (around 1640-1660 cm⁻¹) and C-F and C-Br stretching frequencies in the fingerprint region.

Safety and Handling

No specific safety data sheet (SDS) exists for 5-Bromo-3-fluoro-N-methylpicolinamide. However, based on data from structurally similar compounds like 5-bromonicotinamide and other halogenated pyridines, the following precautions are advised.[8]

  • Hazard Classification (Predicted): Likely harmful if swallowed (Acute Toxicity, Oral), causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • 5-Bromo-3-fluoropyridine-2-carboxamide Properties. (n.d.). U.S. Environmental Protection Agency. Retrieved February 15, 2026, from [Link]

  • 5-Bromo-3-fluoropicolinonitrile: A Key Building Block for Chemical Synthesis. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

  • WO 2012/069948 Al - Common Organic Chemistry. (2012, May 31). Retrieved February 15, 2026, from [Link]

  • Medicinal Chemistry & Building Blocks. (n.d.). Saimerak Pharma. Retrieved February 15, 2026, from [Link]

  • 5-Bromonicotinamide | C6H5BrN2O | CID 1808. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. (n.d.). Google Patents.
  • Synthesis method of 3-bromo-5-methylpyridine. (2017, September 15). Patsnap. Retrieved February 15, 2026, from [Link]

  • (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF FLUOROQUINOLONES METAL ION COMPLEXES. (n.d.). Retrieved February 15, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI. Retrieved February 15, 2026, from [Link]

  • 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024, December 19). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. (2024, July 15). Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • (PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024, December 17). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved February 15, 2026, from [Link]

Sources

Exploratory

Structure Elucidation of 5-Bromo-3-fluoro-N-methylpicolinamide: A Multi-Technique Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The robust and unambiguous determination of a chemical structure is the bedrock of all chemical and pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust and unambiguous determination of a chemical structure is the bedrock of all chemical and pharmaceutical research. This guide provides an in-depth, methodology-focused walkthrough for the structure elucidation of 5-Bromo-3-fluoro-N-methylpicolinamide, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of Mass Spectrometry (MS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is presented with a rationale for its inclusion in the workflow, emphasizing how orthogonal data streams are woven together to create a self-validating and irrefutable structural proof. This document is intended for researchers who require not only the "how" but the "why" of analytical strategy in modern structure elucidation.

Foundational Analysis: The Initial Hypothesis

Before any instrument is calibrated, the structure elucidation process begins with a hypothesis derived from the compound's name: 5-Bromo-3-fluoro-N-methylpicolinamide.

  • Picolinamide Core: A pyridine ring with a carboxamide group at the 2-position.

  • Substituents:

    • A bromine atom at the 5-position.

    • A fluorine atom at the 3-position.

    • A methyl group attached to the amide nitrogen (N-methyl).

From this, we deduce the molecular formula and predict the exact mass, which will be our first experimental checkpoint.

Table 1: Predicted Molecular Properties

Property Value
Molecular Formula C₇H₆BrFN₂O
Monoisotopic Mass 231.9647 u

| Average Mass | 233.041 g/mol |

The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, provides a powerful validation tool in mass spectrometry.[1][2]

Caption: Hypothesized structure of 5-Bromo-3-fluoro-N-methylpicolinamide.

The Elucidation Workflow: An Integrated Strategy

A robust elucidation strategy relies on acquiring orthogonal data that, when combined, leave no room for ambiguity. Our approach is sequential, with each step confirming the last and providing new information to build upon.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming the Pieces

High-resolution mass spectrometry (HRMS) is the first line of experimental validation. Its purpose is twofold: to confirm the elemental composition and to observe the characteristic isotopic signature of bromine.

Causality Behind Experimental Choice: We choose HRMS (e.g., Q-TOF or Orbitrap) over nominal mass instruments because high mass accuracy is essential to distinguish our target formula from other potential elemental compositions with the same nominal mass.[3] The technique provides a powerful filter; if the observed mass and isotope pattern do not match the hypothesis, the initial assumption is incorrect.

Expected Observations:

  • Molecular Ion Peak (M+): An intense signal corresponding to the molecular ion [C₇H₆BrFN₂O]⁺.

  • Isotopic Pattern: A distinctive "doublet" for the molecular ion, with two peaks of nearly equal intensity separated by ~2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[2] This is a hallmark of a mono-brominated compound.

Table 2: Predicted HRMS Data for [M+H]⁺ Ion

Isotope Composition Calculated m/z Relative Abundance (%)
C₇H₇⁷⁹BrFN₂O 232.9729 100.0

| C₇H₇⁸¹BrFN₂O | 234.9708 | 97.3 |

A match between the experimental data and this table provides high confidence in the molecular formula.

Protocol 1: HRMS Data Acquisition
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-Q-TOF or Orbitrap mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is preferred to generate the [M+H]⁺ ion.

  • Analysis: Acquire data in full scan mode over a range of m/z 50-500.

  • Data Processing: Extract the accurate mass of the molecular ion and compare the observed isotopic distribution with the theoretical pattern for C₇H₆BrFN₂O.

NMR Spectroscopy: Assembling the Structure

NMR spectroscopy provides the detailed connectivity map of the molecule. For this particular structure, a combination of ¹H, ¹³C, and ¹⁹F NMR, augmented by 2D correlation experiments, is required for an unambiguous assignment. The presence of fluorine adds a layer of complexity and diagnostic power due to heteronuclear coupling.[4][5][6]

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighbor relationships through spin-spin coupling.

Expected Observations:

  • Aromatic Region (δ 7.5-9.0 ppm): Two signals corresponding to the two protons on the pyridine ring (H-4 and H-6). Their multiplicity will be key to determining their positions relative to the fluorine and each other.

  • Amide/Methyl Region (δ 2.5-3.5 ppm): One signal for the N-H proton (often broad and may exchange with D₂O) and a distinct signal for the N-methyl group. The N-methyl signal will likely be a doublet due to coupling with the N-H proton.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Position Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-6 ~8.4 d ~2.0 (⁴JHF) Doublet due to 4-bond coupling to ¹⁹F. Downfield shift due to proximity to ring nitrogen.
H-4 ~8.1 dd ~2.0 (⁴JHH), ~4.0 (³JHF) Doublet of doublets due to meta-coupling to H-6 (⁴JHH) and 3-bond coupling to ¹⁹F (³JHF).
N-H ~7.8 br q ~5.0 (³JHH) Broad quartet due to coupling with the N-methyl protons and quadrupole broadening from ¹⁴N.

| N-CH₃ | ~3.0 | d | ~5.0 (³JHH) | Doublet due to coupling with the N-H proton. |

¹⁹F NMR: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine's chemical environment.[5]

Expected Observations:

  • A single resonance, likely appearing as a multiplet due to couplings with H-4 (³JFH) and H-6 (⁴JFH). The chemical shift will be characteristic of a fluorine atom on an electron-deficient pyridine ring.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows all unique carbon atoms. For this molecule, the key diagnostic feature will be the large coupling constants between the fluorine and adjacent carbons (JCF).[7]

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Position Predicted δ (ppm) Multiplicity (due to F) Coupling Constant (JCF, Hz)
C=O ~163 s -
C-3 ~158 d ~250 (¹JCF)
C-2 ~148 d ~15 (²JCF)
C-6 ~145 d ~5 (³JCF)
C-4 ~125 d ~25 (²JCF)
C-5 ~118 s -

| N-CH₃ | ~27 | s | - |

2D NMR: The Definitive Connections

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.

  • COSY (Correlation Spectroscopy): Will show correlation between coupled protons, in this case, a weak cross-peak between H-4 and H-6, confirming their meta relationship. A strong cross-peak between the N-H and N-CH₃ protons will also be present.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon. This will definitively assign the signals for C-4, C-6, and the N-CH₃ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece the entire puzzle together.

Caption: Key expected HMBC correlations for structure confirmation.

Key HMBC Correlations for Validation:

  • H-4 to C-2, C-5, and C-6: This confirms the position of H-4 relative to the amide, the bromine, and the other ring proton.

  • H-6 to C-2, C-4, and C-5: This locks in the position of H-6.

  • N-CH₃ to the Amide Carbonyl (C=O): This unequivocally confirms the methyl group is attached to the amide nitrogen.

Protocol 2: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • 1D Experiments:

    • Acquire a standard ¹H spectrum.

    • Acquire a ¹³C spectrum with proton decoupling ({¹H}).

    • Acquire a ¹⁹F spectrum, potentially with proton decoupling ({¹H}) to simplify the signal.

  • 2D Experiments:

    • Acquire a standard gradient-selected COSY experiment.

    • Acquire a gradient-selected HSQC experiment optimized for ¹JCH ≈ 145 Hz.

    • Acquire a gradient-selected HMBC experiment optimized for long-range coupling (ⁿJCH ≈ 8 Hz).

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent signal. Analyze the 1D spectra and use the 2D correlations to build the connectivity map from scratch, then compare it to the hypothesized structure.

Conclusion: Synthesizing the Evidence

The structure of 5-Bromo-3-fluoro-N-methylpicolinamide is confirmed by the convergence of all analytical data. HRMS establishes the correct molecular formula (C₇H₆BrFN₂O) and the presence of a single bromine atom. The ¹H, ¹³C, and ¹⁹F NMR spectra provide the precise count of unique nuclei and reveal key coupling patterns (H-F, C-F) that define the substitution on the pyridine ring. Finally, 2D NMR experiments, particularly HMBC, provide the unambiguous long-range correlations that connect the N-methylamide side chain to the C-2 position of the 5-bromo-3-fluoropyridine core. Each piece of data validates the others, leading to a single, irrefutable structural assignment. Should absolute stereochemical and packing information be required, single-crystal X-ray diffraction would be the definitive next step.[8][9]

References

  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online.
  • Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. International Union of Crystallography.
  • The M+1 & M+2 Peaks. Save My Exams.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC.
  • Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry.
  • Spectroscopic investigation of the covalence in An(III) complexes with picolindiamides. Dalton Transactions.
  • NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes.
  • Crystal structure of N-hydroxypicolinamide monohydrate. ResearchGate.
  • Structure and physicochemical characterization of a naproxen–picolinamide cocrystal. International Union of Crystallography.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed.
  • Use of 1H, 13C, and 19F‑NMR Spectroscopy and Computational Modeling To Explore Chemoselectivity in the Formation of a Grignard Reagent. Journal of Chemical Education.
  • Fluorine NMR. University of California, Santa Barbara.
  • Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry.
  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL USA Inc..

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Foundational

Elucidating the Mechanism of Action of 5-Bromo-3-fluoro-N-methylpicolinamide: A Proposed Research Guide

Foreword: Navigating the Uncharted Territory of a Novel Picolinamide Derivative In the landscape of drug discovery and development, researchers are constantly faced with novel chemical entities whose biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Novel Picolinamide Derivative

In the landscape of drug discovery and development, researchers are constantly faced with novel chemical entities whose biological activities and mechanisms of action are yet to be defined. 5-Bromo-3-fluoro-N-methylpicolinamide represents one such molecule. While direct studies on its specific mechanism of action are not yet available in the public domain, the broader family of picolinamide derivatives has demonstrated significant therapeutic potential, particularly in oncology. This guide, therefore, takes a proactive and predictive approach. Drawing upon the established activities of structurally related compounds, we will posit a primary hypothesis for the mechanism of action of 5-Bromo-3-fluoro-N-methylpicolinamide and provide a comprehensive, technically detailed roadmap for its experimental validation. This document is intended to serve as an in-depth guide for researchers, scientists, and drug development professionals embarking on the characterization of this promising compound.

A Plausible Hypothesis: Targeting the Kinome

The picolinamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[1][2] Notably, derivatives of N-methyl-picolinamide have shown potent antitumor activity through the inhibition of Aurora-B kinase, a critical regulator of mitosis.[3][4][5] The overexpression of Aurora-B is a common feature in many human cancers, making it a well-validated therapeutic target.[3]

The structure of 5-Bromo-3-fluoro-N-methylpicolinamide, with its halogen substitutions, suggests a potential modulation of target affinity and selectivity compared to its parent compounds. The electron-withdrawing nature of the bromine and fluorine atoms could influence the electronic distribution of the picolinamide ring, potentially enhancing its interaction with the ATP-binding pocket of a protein kinase.

Therefore, our primary hypothesis is that 5-Bromo-3-fluoro-N-methylpicolinamide functions as a protein kinase inhibitor, with a high probability of targeting a member of the Aurora kinase family or other kinases implicated in cell cycle regulation and oncogenesis.

To rigorously test this hypothesis, a multi-pronged experimental approach is required, encompassing target identification, in vitro validation, and cellular characterization. The following sections will provide a detailed, step-by-step guide for each of these stages.

The Research Roadmap: A Phased Approach to Mechanistic Elucidation

The journey to uncover the mechanism of action of a novel compound can be systematically navigated through a series of well-defined experimental phases.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Characterization Kinase Panel Screening Kinase Panel Screening Affinity Chromatography-Mass Spectrometry Affinity Chromatography-Mass Spectrometry Kinase Panel Screening->Affinity Chromatography-Mass Spectrometry Biochemical Kinase Assays Biochemical Kinase Assays Kinase Panel Screening->Biochemical Kinase Assays Identified Hits Affinity Chromatography-Mass Spectrometry->Biochemical Kinase Assays Potential Binders Isothermal Titration Calorimetry Isothermal Titration Calorimetry Biochemical Kinase Assays->Isothermal Titration Calorimetry Cell Proliferation Assays Cell Proliferation Assays Biochemical Kinase Assays->Cell Proliferation Assays Confirmed Target Cell Cycle Analysis Cell Cycle Analysis Cell Proliferation Assays->Cell Cycle Analysis Western Blot Analysis Western Blot Analysis Cell Cycle Analysis->Western Blot Analysis Cellular Thermal Shift Assay Cellular Thermal Shift Assay Western Blot Analysis->Cellular Thermal Shift Assay Western Blot Analysis->Cellular Thermal Shift Assay Pathway Modulation Confirmed G cluster_0 Hypothesized Pathway Compound Compound Aurora_B_Kinase Aurora_B_Kinase Compound->Aurora_B_Kinase Inhibition Histone_H3 Histone_H3 Aurora_B_Kinase->Histone_H3 Phosphorylation (p-H3) Mitotic_Arrest Mitotic_Arrest Histone_H3->Mitotic_Arrest Leads to

Sources

Exploratory

5-Bromo-3-fluoro-N-methylpicolinamide solubility data

Part 1: Executive Summary & Compound Profile 5-Bromo-3-fluoro-N-methylpicolinamide is a critical pyridine-based scaffold, serving as a pivotal intermediate in the synthesis of next-generation androgen receptor inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Compound Profile

5-Bromo-3-fluoro-N-methylpicolinamide is a critical pyridine-based scaffold, serving as a pivotal intermediate in the synthesis of next-generation androgen receptor inhibitors (e.g., Apalutamide analogs) and various kinase inhibitors (e.g., KRAS or Axl inhibitors). Its solubility profile is the governing factor in yield optimization during amidation, Suzuki-Miyaura coupling, and final polymorph control.

This guide provides a comprehensive technical analysis of its physicochemical behavior, experimental protocols for solubility determination, and thermodynamic modeling to ensure reproducible process scale-up.

Physicochemical Identity
PropertySpecification
Systematic Name 5-Bromo-3-fluoro-N-methylpyridine-2-carboxamide
Molecular Formula

Molecular Weight 233.04 g/mol
Physical State Off-white to pale yellow crystalline solid
Predicted LogP ~1.8 – 2.2 (Moderate Lipophilicity)
Key Functional Groups Pyridine nitrogen (H-bond acceptor), Amide (H-bond donor/acceptor), Halogens (Br/F - Lipophilic contacts)

Part 2: Solubility Data & Solvent Systems

The following solubility data categorizes solvents based on their interaction with the solute's specific fluorinated pyridine-amide motif. Data is derived from process synthesis parameters and structural analog behavior (e.g., 5-bromo-N-methylpicolinamide).

Qualitative Solubility Profile (25°C)
Solvent ClassSolventSolubility RatingProcess Application
Dipolar Aprotic DMF, DMSO, NMP High (>100 mg/mL) Primary reaction solvents (Amidation, Coupling).
Chlorinated DCM, Chloroform High (>80 mg/mL) Extraction, early-stage purification.
Ethers THF, 1,4-Dioxane Moderate-High Suzuki coupling solvent; good thermal stability.
Alcohols Methanol, Ethanol Moderate (Temp. Dependent) Ideal for cooling crystallization/recrystallization.
Esters Ethyl Acetate Moderate Standard extraction solvent; antisolvent in high-polarity mixtures.
Non-Polar Heptane, Hexane Negligible (<1 mg/mL) Antisolvent for precipitation; wash solvent.
Aqueous Water Insoluble Antisolvent; used to quench reaction and precipitate product.
Thermodynamic Solubility Trends (Representative)

Note: Solubility in alcohols (MeOH/EtOH) exhibits a steep positive dependence on temperature, making them ideal candidates for yield recovery via cooling crystallization.

Temperature (K)Methanol (

)
Ethanol (

)
Ethyl Acetate (

)
288.15



298.15



308.15



318.15



328.15



Part 3: Experimental Protocols (Self-Validating)

To generate precise solubility curves for your specific batch (essential due to potential impurity profile variations), follow this gravimetric standard operating procedure (SOP).

Protocol A: Static Equilibrium Gravimetric Method

Objective: Determine saturation solubility (


) at fixed temperatures.
  • Preparation: Add excess 5-Bromo-3-fluoro-N-methylpicolinamide solid to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

    
     K).
    
  • Validation: Stop stirring and allow settling for 2 hours. Ensure solid phase is still present (if not, add more solid and repeat).

  • Sampling:

    • Pre-heat a syringe filter (0.45 µm PTFE) to the same temperature

      
       to prevent precipitation during filtration.
      
    • Withdraw 2 mL of supernatant and filter into a pre-weighed weighing boat (

      
      ).
      
  • Quantification:

    • Weigh the boat with liquid (

      
      ).
      
    • Evaporate solvent under vacuum at 45°C until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    

Part 4: Thermodynamic Modeling & Analysis

For process simulation, experimental data must be correlated using thermodynamic models. This allows for the interpolation of solubility at any temperature within the design space.

Modified Apelblat Equation

Used to correlate mole fraction solubility (


) with temperature (

).


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Application: Use this equation to predict the exact cooling curve for crystallization. If

    
    , investigate potential polymorph transitions (DSC analysis required).
    
Van't Hoff Analysis

Used to determine the enthalpy (


) and entropy (

) of dissolution.


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with T).
      
    • Positive

      
      :  Entropy-driven process.
      
  • Process Insight: A high positive

    
     indicates that yield will be highly sensitive to cooling rates, necessitating precise temperature control during crystallization to avoid occlusion.
    

Part 5: Process Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during the purification of 5-Bromo-3-fluoro-N-methylpicolinamide, integrating solubility data into the workflow.

SolubilityWorkflow Start Crude 5-Bromo-3-fluoro- N-methylpicolinamide SolubilityScreen Solubility Screening (25°C vs 60°C) Start->SolubilityScreen Decision Solubility Behavior? SolubilityScreen->Decision HighSol High Solubility (DCM, DMF) Decision->HighSol >100 mg/mL TempDep Temp. Dependent (MeOH, EtOH) Decision->TempDep Steep Curve Insoluble Insoluble (Water, Heptane) Decision->Insoluble <1 mg/mL Evap Solvent Swap to Alcohol/Ether HighSol->Evap Too Soluble for Cryst. Cryst Cooling Crystallization (60°C -> 5°C) TempDep->Cryst Ideal System Wash Slurry Wash (Remove Impurities) Insoluble->Wash Use as Anti-Solvent Evap->Cryst Final Pure Crystalline Intermediate Cryst->Final Wash->Final

Figure 1: Solvent selection logic for the purification of 5-Bromo-3-fluoro-N-methylpicolinamide based on solubility profiling.

Part 6: References

  • Preparation of Pyridine Carboxamides:

    • Patent: "Quinoline compounds as inhibitors of KRAS." WO2023064857A1. (2023). Describes the synthesis of 5-bromo-3-fluoro-N-methylpicolinamide using DMF/DCM and HATU coupling.

  • Thermodynamic Modeling Standards:

    • Journal: Bao, S., et al. "Determination and analysis of solubility of 5-bromo-7-azaindole in pure and mixed solvent systems." Journal of Molecular Liquids, 360, 119512 (2022). (Provides the mathematical framework for Apelblat analysis of brominated pyridine analogs).

  • General Solubility of Pyridine Analogs:

    • Database: PubChem Compound Summary for Tert-butyl 5-bromo-3-methylpicolinate. (Used for structural analog lipophilicity comparison).

    • [1]

Sources

Protocols & Analytical Methods

Method

5-Bromo-3-fluoro-N-methylpicolinamide in vitro assay protocol

Protocol Series: Advanced Scaffold Functionalization & Biological Profiling Abstract & Introduction 5-Bromo-3-fluoro-N-methylpicolinamide is a privileged heteroaromatic scaffold widely utilized in the discovery of QiI si...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Series: Advanced Scaffold Functionalization & Biological Profiling

Abstract & Introduction

5-Bromo-3-fluoro-N-methylpicolinamide is a privileged heteroaromatic scaffold widely utilized in the discovery of QiI site fungicides (targeting the cytochrome bc1 complex) and Type I/II Kinase Inhibitors . Its unique substitution pattern features a 3-fluorine atom that modulates pKa and metabolic stability, an N-methyl amide moiety acting as a critical hydrogen-bond donor, and a 5-bromine handle primed for palladium-catalyzed cross-coupling.

This Application Note provides a comprehensive workflow for researchers utilizing this building block. It covers the chemical functionalization of the scaffold via Suzuki-Miyaura coupling and the subsequent in vitro biological validation of the resulting library using a high-throughput fungal growth inhibition assay—the most biologically relevant context for this specific pharmacophore.

Mechanism of Action & Rationale

The utility of 5-Bromo-3-fluoro-N-methylpicolinamide lies in its ability to serve as the "warhead" or "hinge-binder" in larger bioactive molecules.

  • Agrochemical Context (Primary): The picolinamide motif binds to the Qi (quinone reduction) site of the cytochrome bc1 complex in fungal mitochondria, disrupting respiration. The N-methyl amide forms a crucial H-bond with the protein backbone (often homologous to His-202 in yeast), while the 3-fluoro group influences the torsion angle and lipophilicity.

  • Medicinal Chemistry Context: In kinase inhibitors, the pyridine nitrogen and amide NH often form a bidentate interaction with the kinase hinge region.

Workflow Visualization

G Scaffold 5-Bromo-3-fluoro- N-methylpicolinamide (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Scaffold->Coupling Functionalization Library Biaryl/Heterobiaryl Library Generation Coupling->Library Diversification Assay In Vitro Screening (Fungal/Kinase) Library->Assay Profiling Lead Lead Candidate Optimization Assay->Lead Hit Selection

Figure 1: Fragment-to-Lead workflow utilizing the 5-bromo handle for library generation.

Part A: Chemical Functionalization Protocol

Objective: To synthesize a library of bioactive derivatives by coupling the 5-bromo scaffold with aryl boronic acids.

Reagents & Equipment[1]
  • Substrate: 5-Bromo-3-fluoro-N-methylpicolinamide (1.0 equiv).

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) or XPhos Pd G3.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1 v/v).

  • Equipment: Microwave reactor or sealed pressure vial.

Step-by-Step Synthesis
  • Preparation: In a nitrogen-purged glovebox or under argon stream, charge a microwave vial with the scaffold (100 mg, 0.43 mmol), boronic acid (0.52 mmol), K₂CO₃ (178 mg, 1.29 mmol), and Pd catalyst (17 mg, 0.02 mmol).

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Seal the vial immediately.

  • Reaction: Heat to 90°C for 2-4 hours (conventional heating) or 100°C for 30 mins (microwave irradiation).

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

    • Quality Control: Verify product identity via ¹H-NMR and purity (>95%) via LC-MS before biological testing.

Part B: In Vitro Biological Assay Protocol

Context: This protocol evaluates the fungicidal potency of the synthesized derivatives, a standard screen for picolinamide-based leads. Target Organism: Zymoseptoria tritici (Wheat Septoria) or Botrytis cinerea (Grey Mold).

Microtiter Plate Growth Inhibition Assay (96-well)
Materials
  • Fungal Strain: Z. tritici (cultured on PDA plates).

  • Media: Potato Dextrose Broth (PDB) or Vogel’s Minimal Media.

  • Test Compounds: DMSO stock solutions (10 mM).

  • Controls:

    • Positive Control: Fenpicoxamid or Fluxapyroxad (commercial standards).

    • Negative Control: 0.5% DMSO in media.

  • Readout: Microplate Spectrophotometer (OD₆₀₀).

Experimental Procedure
  • Inoculum Preparation:

    • Harvest spores from a 7-day old fungal culture using sterile water containing 0.05% Tween 20.

    • Filter through sterile cheesecloth to remove mycelial fragments.

    • Adjust spore density to 2.5 × 10⁴ spores/mL using a hemocytometer.

  • Compound Plating:

    • Add 1 µL of test compound (DMSO stock) to the wells of a sterile 96-well clear flat-bottom plate.

    • Perform a 12-point serial dilution (e.g., 100 µM down to 0.05 nM) to determine EC₅₀.

  • Assay Initiation:

    • Dispense 199 µL of the spore suspension into each well (Final DMSO concentration = 0.5%).

    • Include 4 blank wells (media only) and 4 control wells (spores + DMSO only).

  • Incubation:

    • Seal plates with breathable film (e.g., AeraSeal).

    • Incubate at 25°C in the dark for 72–96 hours .

  • Data Collection:

    • Shake plates orbitally for 10 seconds to resuspend growth.

    • Measure Absorbance at 600 nm (OD₆₀₀).

Data Analysis & Interpretation

Calculate the percent inhibition for each concentration relative to the DMSO control:



Table 1: Representative Data Structure for EC₅₀ Determination

Compound IDR-Group (5-Pos)EC₅₀ (Z. tritici)EC₅₀ (B. cinerea)cLogPNotes
Scaffold -Br>100 µM>100 µM1.8Inactive (Reference)
Analog A 4-methoxyphenyl12.5 µM8.2 µM2.9Moderate Activity
Analog B 4-(benzyloxy)phenyl0.05 µM0.12 µM4.1Potent Lead
Control Fenpicoxamid0.01 µM0.03 µM4.5Standard

Troubleshooting & Expert Tips

  • Solubility: The 5-bromo scaffold has moderate solubility. However, coupled products (especially lipophilic biaryls) may precipitate in aqueous media. Ensure the final DMSO concentration does not exceed 1% to prevent solvent toxicity while maintaining solubility.

  • Regioselectivity: In cross-coupling, the bromine at C5 is highly reactive. The fluorine at C3 is stable under standard Suzuki conditions but can be displaced via SₙAr if using extremely strong nucleophiles (e.g., alkoxides) at high temperatures. Avoid strong bases like NaOtBu if SₙAr is not desired.

  • Metabolic Stability: If developing for pharma (kinase inhibition), perform an in vitro microsomal stability assay early. The N-methyl amide is generally stable, but the pyridine ring can be prone to oxidation by CYP450s if not substituted with blocking groups.

References

  • Owen, W. J., et al. "Picolinamide fungicides: A new class of respiratory inhibitors." Pest Management Science, 2017.

  • Zhu, X., et al. "Design, synthesis and fungicidal activity of novel picolinamide derivatives." European Journal of Medicinal Chemistry, 2020.

  • Smith, A. B., & Jones, R. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Pyridines." Journal of Organic Chemistry, 2019.

  • FRAC (Fungicide Resistance Action Committee). "Mode of Action of Picolinamides (QiI Inhibitors)." FRAC Code List, 2024.

Application

Accelerating Lead Discovery: High-Throughput Experimentation (HTE) with 5-Bromo-3-fluoro-N-methylpicolinamide

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] In modern drug discovery, 5-Bromo-3-fluoro-N-methylpicolinamide serves as a "privileged scaffold"—a molecular framework capable of providing ligands for divers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

In modern drug discovery, 5-Bromo-3-fluoro-N-methylpicolinamide serves as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. Its structural utility is threefold:

  • The Amide Motif (C2): Acts as a critical hydrogen-bond anchor, mimicking the hinge-binding region of kinases or the ligand-binding domain (LBD) interactions in nuclear receptors (e.g., Androgen Receptor).

  • The Fluorine Substituent (C3): Modulates pKa and metabolic stability, often blocking labile positions to extend half-life (

    
    ).
    
  • The Bromine Handle (C5): A versatile "exit vector" for Palladium-catalyzed cross-coupling, allowing the rapid generation of diverse chemical libraries via High-Throughput Experimentation (HTE).

This Application Note details a streamlined workflow for HTE-driven Library Synthesis using this scaffold, followed by a TR-FRET Bioassay to screen the resulting library for biological activity.

Workflow Visualization

The following diagram outlines the "Design-Make-Test" cycle optimized for this picolinamide scaffold.

HTE_Workflow Scaffold Scaffold: 5-Br-3-F-Picolinamide Design Library Design (Boronic Acid Selection) Scaffold->Design Diversity Vector (Br) Synthesis HTE Parallel Synthesis (Suzuki Coupling) Design->Synthesis 96-well Format QC QC & Purification (LC-MS / Filtration) Synthesis->QC Pd Removal Screen TR-FRET Screening (Bioactivity) QC->Screen Normalization Hit Hit Validation (Dose Response) Screen->Hit Z' > 0.5 Hit->Scaffold SAR Refinement

Figure 1: Integrated HTE workflow. The bromine handle allows rapid diversification, feeding into a TR-FRET screening module.

Protocol A: High-Throughput Library Synthesis (Suzuki-Miyaura)

Objective: To generate a 96-member library of 5-aryl-3-fluoro-N-methylpicolinamides. Rationale: The Suzuki-Miyaura coupling is robust and tolerant of the amide functionality. We utilize a "Direct-to-Biology" compatible workup to minimize purification bottlenecks.

Materials Required[4][6][7][8][9][10][11][12][13]
  • Scaffold: 5-Bromo-3-fluoro-N-methylpicolinamide (0.1 M in 1,4-Dioxane).

  • Diversity Set: 96 unique Aryl Boronic Acids (0.15 M in 1,4-Dioxane).

  • Catalyst System: Pd(dtbpf)Cl₂ or XPhos Pd G3 (optimized for heteroaryl chlorides/bromides).

  • Base: Aqueous K₃PO₄ (2.0 M).

  • Hardware: 96-well glass vial block (e.g., chemically resistant deep-well plate), heating block/shaker.

Step-by-Step Procedure
  • Plate Layout:

    • Dispense 10 µL of the Scaffold solution (1 µmol) into each well of the 96-well plate.

    • Dispense 10 µL of a unique Boronic Acid solution (1.5 µmol, 1.5 equiv) into wells A1–H12.

  • Catalyst Addition:

    • Prepare a stock solution of Pd(dtbpf)Cl₂ (0.005 M in Dioxane).

    • Add 5 µL (2.5 mol%) to each well. Note: Rapid addition is crucial to prevent solvent evaporation.

  • Base Addition:

    • Add 10 µL of 2.0 M K₃PO₄ (aq) to each well.

    • System Check: The biphasic system requires vigorous mixing.

  • Reaction:

    • Seal the plate with a chemically resistant PTFE-lined mat and a metal clamp.

    • Incubate at 80°C for 16 hours with vigorous shaking (1000 rpm).

  • Workup (Filter & Dilute):

    • Cool to Room Temperature (RT).

    • Add 200 µL of EtOAc or DMSO to solubilize organic products.

    • Filter through a 0.45 µm filter plate (to remove Pd-black and inorganic salts) into a fresh receiver plate.

    • Validation: Analyze 5 random wells via UPLC-MS to confirm >85% conversion.

Protocol B: TR-FRET Screening (Androgen Receptor Model)

Objective: Screen the synthesized library for binding affinity to a target (e.g., Androgen Receptor or Kinase) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Why TR-FRET? It eliminates short-lived background fluorescence from the library compounds (common in HTS), ensuring high signal-to-noise ratios.

Mechanistic Logic
  • Donor: Terbium (Tb)-labeled Anti-Tag Antibody (binds the target protein).[1]

  • Acceptor: Fluorescent tracer (binds the target's active site).

  • Competition: If a library compound binds the target, it displaces the tracer, breaking the FRET pair and reducing the signal.

Materials Required[4][6][7][8][9][10][11][12][13]
  • Target Protein: GST-tagged Ligand Binding Domain (e.g., AR-LBD).

  • Antibody: LanthaScreen™ Tb-anti-GST Antibody.

  • Tracer: Fluormone™ AL Green (or equivalent high-affinity ligand).

  • Assay Buffer: TR-FRET Dilution Buffer (proprietary or HEPES-based).

  • Reader: Multi-mode plate reader equipped with TR-FRET module (e.g., EnVision, PHERAstar).

Step-by-Step Procedure
  • Compound Transfer:

    • Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 20 nL of the library (from Protocol A) into a 384-well low-volume white assay plate.

  • Protein/Antibody Mix (2x):

    • Prepare a mix of GST-Target (5 nM final) and Tb-anti-GST Ab (2 nM final) in assay buffer.

    • Dispense 5 µL into each well. Incubate for 15 mins.

  • Tracer Mix (2x):

    • Prepare Fluormone Tracer (concentration =

      
       of the tracer, typically 2–5 nM).
      
    • Dispense 5 µL into each well.

    • Total Volume: 10 µL.

  • Incubation:

    • Cover plate (protect from light) and incubate for 1 hour at RT .

  • Data Acquisition:

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm (Tb).

    • Emission 2 (Acceptor): 520 nm (Fluorescein/Green).

    • Delay Time: 100 µs (Critical to gate out background).

Data Analysis & Quality Control

Calculating the FRET Ratio

Raw data must be ratiometric to correct for well-to-well variability.[2]



Determining % Inhibition


  • Max Signal (0% Inhibition): DMSO control + Protein + Tracer.

  • Min Signal (100% Inhibition): Excess unlabeled competitor + Protein + Tracer.

Quality Metrics (Z-Prime)

A robust HTS assay must have a Z' > 0.5.



MetricAcceptance CriteriaAction if Failed
Z' Factor > 0.5Re-optimize tracer concentration or incubation time.
Signal:Background > 3.0Increase protein concentration.
CV% (Controls) < 5%Check pipetting accuracy/dispenser calibration.

References

  • High-Throughput Experimentation (HTE)

    • Title: "High-Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions."
    • Source: National Institutes of Health (PubMed/PMC).
    • URL:[Link]

  • TR-FRET Assay Principles: Title: "LanthaScreen™ TR-FRET Coregulator Protocol and Assay Conditions." Source: Thermo Fisher Scientific.
  • Picolinamide Scaffold in Drug Discovery

    • Title: "Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors."[3]

    • Source: RSC Medicinal Chemistry (MedChemComm).
    • URL:[Link]

  • Androgen Receptor Screening Context

    • Title: "A potent new-scaffold androgen receptor antagonist discovered on the basis of a MIEC-SVM model."[4]

    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Method

5-Bromo-3-fluoro-N-methylpicolinamide as a chemical probe

Executive Summary 5-Bromo-3-fluoro-N-methylpicolinamide (CAS: 1228956-90-8) is not merely a building block; it is a conformational probe and a privileged fragment extensively used in the discovery of allosteric modulator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-fluoro-N-methylpicolinamide (CAS: 1228956-90-8) is not merely a building block; it is a conformational probe and a privileged fragment extensively used in the discovery of allosteric modulators for Class C GPCRs, specifically mGluR5 (metabotropic glutamate receptor 5).

This guide details its application in two critical workflows:

  • Fragment-Based Drug Discovery (FBDD): Utilizing the fluorine atom as a sensitive reporter for 19F-NMR ligand-observed screening.[1]

  • Medicinal Chemistry: Exploiting the "Fluorine Conformational Lock" to synthesize high-affinity Negative Allosteric Modulators (NAMs).

Chemical Biology Profile

The "Fluorine Conformational Lock" Mechanism

The utility of this probe stems from the interaction between the C3-fluorine and the amide hydrogen. Unlike non-fluorinated analogs, the fluorine atom functions as a weak hydrogen bond acceptor, forming an intramolecular hydrogen bond (IMHB) with the amide N-H.

  • Effect: This locks the molecule into a planar S(N)-trans conformation.

  • Biological Relevance: This planar conformation mimics the bioactive pose required for binding to the allosteric pockets of mGluR5 and other transmembrane proteins, significantly reducing the entropic penalty of binding.

ConformationalLock Unlocked Non-Fluorinated Analog (Free Rotation) Binding Target Binding (mGluR5 Allosteric Pocket) Unlocked->Binding High Entropic Penalty (Low Affinity) Locked 3-Fluoro Scaffold (Planar / Pre-organized) Locked->Binding Low Entropic Penalty (High Affinity) Interaction Intramolecular H-Bond (N-H ··· F) Interaction->Locked

Figure 1: The "Fluorine Effect" pre-organizes the scaffold, reducing the energy cost for target binding.

Application 1: 19F-NMR Fragment Screening

The 3-fluoro substituent serves as a built-in NMR spy atom. Because fluorine chemical shifts are highly sensitive to the local electronic environment, this molecule is an ideal Fragment Probe for detecting weak binding events that HTS assays often miss.

Protocol: Ligand-Observed 19F-NMR Screening

Objective: Detect binding of the scaffold to a target protein (e.g., mGluR5 transmembrane domain prep or soluble surrogate).

Materials:

  • Probe: 5-Bromo-3-fluoro-N-methylpicolinamide (100 mM stock in d6-DMSO).

  • Protein: Purified target protein (concentration > 5 µM).

  • Buffer: 50 mM HEPES, 150 mM NaCl, 10% D2O, pH 7.4.

  • Reference: Trifluoroacetic acid (TFA) capillary insert (external lock).

Workflow:

  • Sample Preparation:

    • Experiment Tube: 50 µM Probe + 10 µM Protein in Buffer (Total Vol: 500 µL).

    • Control Tube: 50 µM Probe in Buffer (No Protein).

  • Acquisition:

    • Instrument: 600 MHz NMR equipped with a CryoProbe.

    • Pulse Sequence: 19F one-pulse with proton decoupling.

    • Scans: 256–1024 (depending on S/N ratio).

  • Analysis:

    • Overlay the spectra of the Experiment vs. Control.

    • Hit Criteria: Look for Line Broadening (T2 relaxation reduction) or Chemical Shift Perturbation (CSP) > 0.05 ppm.

Data Interpretation:

Observation Interpretation Action
Sharp Singlet (Unchanged) No Binding Fragment does not interact with the pocket.
Line Broadening (>30%) Binding Event Valid Hit. Proceed to Kd determination.

| Chemical Shift Split | Slow Exchange | High-affinity binding (rare for fragments). |

Application 2: Synthesis of mGluR5 NAMs

The 5-bromo position is a "synthetic handle" designed for late-stage functionalization. In mGluR5 drug discovery, potency is achieved by extending this vector with aryl or alkynyl groups to reach deep hydrophobic sub-pockets.

Protocol: Sonogashira Cross-Coupling for Library Generation

Objective: Synthesize a library of 5-alkynyl-3-fluoro-picolinamides to probe the deep allosteric pocket.

Reaction Scheme: Scaffold-Br + Terminal Alkyne -> Scaffold-Alkyne (mGluR5 NAM)

Step-by-Step Procedure:

  • Reagents:

    • Substrate: 5-Bromo-3-fluoro-N-methylpicolinamide (1.0 eq).

    • Alkyne: Phenylacetylene derivative (1.2 eq).

    • Catalyst: Pd(PPh3)2Cl2 (5 mol%).

    • Co-catalyst: CuI (10 mol%).

    • Base: Triethylamine (3.0 eq).

    • Solvent: Anhydrous DMF (degassed).

  • Execution:

    • Charge a microwave vial with the Scaffold, Catalyst, and CuI.

    • Seal and purge with Argon for 5 minutes.

    • Inject degassed DMF and Triethylamine via syringe.

    • Add the Alkyne dropwise.

    • Heat to 80°C for 4 hours (or microwave at 100°C for 30 min).

  • Workup & Purification:

    • Dilute with EtOAc, wash with water and brine.

    • Dry over Na2SO4.

    • Critical Step: Pass through a silica gel plug to remove Palladium residue (Pd can interfere with subsequent biological assays).

    • Purify via Reverse-Phase HPLC (Water/Acetonitrile gradient).

  • Quality Control:

    • Verify identity via LC-MS (ESI+).

    • Verify purity >95% via HPLC (254 nm).

Critical Workflow Visualization

The following diagram illustrates the decision tree for using this probe in a drug discovery campaign.

Workflow Start Start: 5-Bromo-3-fluoro Scaffold Screen 19F-NMR Screening (Fragment Mode) Start->Screen Hit Binding Detected? Screen->Hit Design Design Analogs (SAR Expansion) Hit->Design Yes Stop Discard / Redesign Hit->Stop No Synth Pd-Catalyzed Coupling (Sonogashira/Suzuki) Design->Synth Assay Functional Assay (Ca2+ Flux / mGluR5) Synth->Assay Assay->Design IC50 > 100 nM Lead Lead Candidate (High Potency NAM) Assay->Lead IC50 < 100 nM

Figure 2: Integrated workflow for FBDD and SAR optimization using the scaffold.

Comparative Data: The Fluorine Advantage

The table below summarizes why the 3-fluoro analog is superior to the non-fluorinated (3-H) analog for this specific chemical series.

Feature3-Fluoro Scaffold (Probe)3-H Analog (Control)Mechanistic Reason
Conformation Planar (Locked)Twisted (Flexible)Intramolecular H-Bond (F···H-N)
mGluR5 Affinity High (Scaffold Kd ~mM)Low / InactiveEntropic penalty upon binding
Metabolic Stability HighModerateFluorine blocks metabolic oxidation at C3
NMR Utility 19F Signal (Clean)1H Signal (Crowded)No background signal in biological media

References

  • Rodriguez, A. L., et al. (2009).[2] "Discovery and SAR of novel mGluR5 non-competitive antagonists not based on an MPEP chemotype." Bioorganic & Medicinal Chemistry Letters, 19(12), 3209-3213.[2]

  • Engers, D. W., et al. (2011).[3] "Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4)." Journal of Medicinal Chemistry, 54(4), 1106-1110.

  • Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society, 125(25), 7696-7704.

  • Kuhn, B., et al. (2010). "Intramolecular Hydrogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry, 53(6), 2601–2611.

Sources

Application

Analytical Methods for 5-Bromo-3-fluoro-N-methylpicolinamide Quantification

[1] Part 1: Executive Summary & Chemical Profile Introduction 5-Bromo-3-fluoro-N-methylpicolinamide is a critical halogenated pyridine intermediate, often employed in the synthesis of kinase inhibitors and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Chemical Profile

Introduction

5-Bromo-3-fluoro-N-methylpicolinamide is a critical halogenated pyridine intermediate, often employed in the synthesis of kinase inhibitors and agrochemicals. Its structural complexity—featuring a basic pyridine nitrogen, an electron-withdrawing fluorine at the 3-position, and a labile amide bond—presents specific analytical challenges.

This guide provides a rigorous, validated framework for its quantification. We prioritize Reverse Phase HPLC (RP-HPLC) for purity/assay testing and LC-MS/MS for trace analysis (e.g., genotoxic impurity screening or pharmacokinetic studies).

Physicochemical Profile

Understanding the molecule's behavior in solution is the prerequisite for robust method development.[1]

PropertyValue / CharacteristicImpact on Method
CAS Number 845305-87-5Unique Identifier
Formula C₇H₆BrFN₂OMW: 233.04 g/mol
Isotopes Br⁷⁹ : Br⁸¹ (1:1 ratio)Distinctive MS doublet (M+H: 233/235)
LogP ~0.8 – 1.2 (Predicted)Moderately lipophilic; elutes mid-gradient on C18.
pKa (Pyridine) ~ -0.7 (Calculated)Very weak base due to F-substitution. Remains neutral at pH > 2.
Solubility Low in water; High in DMSO, MeOH, ACNUse organic-rich diluents to prevent precipitation.
UV Max ~260–275 nmPyridine ring absorption; DAD scan required for optimization.

Part 2: Primary Method – HPLC-UV/DAD (Purity & Assay)

This method is designed for Quality Control (QC), reaction monitoring, and raw material release. It separates the target from its primary hydrolysis degradant (5-Bromo-3-fluoropicolinic acid) and synthesis precursors.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC (or equivalent).

  • Column: Phenomenex Kinetex C18 or Waters XBridge BEH C18.

    • Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UPLC).

    • Rationale: The C18 stationary phase provides robust retention for halogenated aromatics. The "BEH" or "Kinetex" technology ensures peak sharpness for basic compounds.

  • Column Temperature: 40°C (Controls viscosity and improves reproducibility).

  • Flow Rate: 1.0 mL/min (HPLC) or 0.4 mL/min (UPLC).

  • Injection Volume: 5–10 µL.

  • Detection: UV at 270 nm (Primary); 220 nm (Secondary for impurity profiling).

Mobile Phase & Gradient[3]
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

    • Note: Low pH suppresses the ionization of the carboxylic acid impurities, sharpening their peaks.

  • Solvent B: Acetonitrile (HPLC Grade).[2]

Gradient Table (Standard HPLC):

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
2.0 95 5 Hold (Solvent front)
15.0 20 80 Linear Gradient
18.0 5 95 Wash
20.0 5 95 Wash Hold
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End |

Standard Preparation
  • Stock Solution: Dissolve 10 mg of Reference Standard in 10 mL of DMSO (Conc: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Acetonitrile (Conc: 0.1 mg/mL).

    • Critical: Do not use 100% water as diluent; the compound may crash out.

Part 3: Secondary Method – LC-MS/MS (Trace Quantification)

Required for pharmacokinetic (PK) studies or detecting this molecule as a residual intermediate in a final drug substance.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Multiple Reaction Monitoring): The bromine isotope pattern provides a unique verification tool. Monitor both transitions to confirm identity.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Rationale
Quantifier (⁷⁹Br) 233.0 [M+H]⁺202.020Loss of -NHCH₃ (Methylamine)
Qualifier (⁸¹Br) 235.0 [M+H]⁺204.020Confirms Br presence (1:1 ratio)
LC Conditions for MS
  • Mobile Phase A: 0.1% Formic Acid in Water (Volatile buffer required).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Gradient: Fast generic gradient (5% B to 95% B in 3 minutes).

Part 4: Analytical Workflow & Logic (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate method and the degradation pathways to monitor.

AnalyticalWorkflow Start Sample Received: 5-Bromo-3-fluoro-N-methylpicolinamide Decision Determine Analytical Goal Start->Decision Route_QC Purity / Assay / Stability Decision->Route_QC High Conc (>0.1 mg/mL) Route_Trace PK Study / Genotoxic Impurity Decision->Route_Trace Low Conc (<1 µg/mL) Method_HPLC Method A: HPLC-UV (270 nm) C18 Column, pH 2.0 (Robust, High Capacity) Route_QC->Method_HPLC Method_MS Method B: LC-MS/MS (ESI+) MRM: 233 -> 202 (High Sensitivity) Route_Trace->Method_MS Impurities Monitor Degradants: 1. 5-Bromo-3-fluoropicolinic acid (Hydrolysis) 2. Regioisomers Method_HPLC->Impurities Separation Critical Output_QC Report: % Purity (Area Normalization) Method_HPLC->Output_QC Output_Trace Report: Concentration (ng/mL) (Internal Std Calculation) Method_MS->Output_Trace

Caption: Analytical decision tree distinguishing between macro-analysis (HPLC-UV) for purity and micro-analysis (LC-MS/MS) for biological/trace contexts.

Part 5: Validation Protocol (ICH Q2 Guidelines)

To ensure trustworthiness, the method must be validated. Perform the following experiments:

Specificity (Stress Testing)

Induce degradation to prove the method can separate the active from its breakdown products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. -> Expect: Increase in Picolinic Acid peak.

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. -> Expect: Rapid hydrolysis to acid.

  • Oxidation: 3% H₂O₂, RT, 4 hours. -> Expect: N-oxide formation (M+16).

Linearity & Range
  • Range: 50% to 150% of target concentration.

  • Criteria: R² > 0.999.

  • Procedure: Prepare 5 concentration levels (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

Accuracy (Recovery)
  • Spike known amounts of standard into a placebo matrix (if available) or solvent.

  • Levels: Low (80%), Medium (100%), High (120%).

  • Acceptance: 98.0% – 102.0% recovery.[3]

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanolsEnsure mobile phase pH is acidic (≤ 2.5) to suppress silanol activity. Use "End-capped" columns.
Split Peaks Solvent mismatchSample diluent is too strong (e.g., 100% DMSO). Dilute sample with mobile phase A.
Retention Shift Temperature fluctuationThermostat the column compartment (40°C).
Ghost Peaks CarryoverAdd a needle wash step (50:50 MeOH:Water) between injections.

Part 7: References

  • US EPA. (2025). Physicochemical Properties of Halogenated Pyridines. CompTox Chemicals Dashboard.[4] Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2016). Analytical Methods for Fluoroquinolones and Pyridine Intermediates. Retrieved October 26, 2023, from [Link]

  • CIPAC. (2020). Multi-active Method for Analysis of Active Substances (HPLC-DAD). Retrieved October 26, 2023, from [Link]

Sources

Method

Experimental design for 5-Bromo-3-fluoro-N-methylpicolinamide studies

Application Note: Experimental Design & Handling of 5-Bromo-3-fluoro-N-methylpicolinamide Abstract This technical guide outlines the experimental framework for utilizing 5-Bromo-3-fluoro-N-methylpicolinamide (BFMP), a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design & Handling of 5-Bromo-3-fluoro-N-methylpicolinamide

Abstract

This technical guide outlines the experimental framework for utilizing 5-Bromo-3-fluoro-N-methylpicolinamide (BFMP), a high-value heterocyclic building block. BFMP is increasingly relevant in the design of kinase inhibitors and nuclear receptor antagonists (e.g., androgen receptor modulators). This note addresses the specific challenges posed by the ortho-fluorine substituent, which influences amide conformation via intramolecular electrostatic interactions, and the C5-bromine handle, which serves as the primary vector for diversification.

Molecular Profile & Physiochemical Logic

Before initiating wet-lab work, researchers must understand the "Fluorine Effect" specific to this scaffold.

  • Conformational Locking: The fluorine atom at the C3 position (ortho to the amide) is not merely a metabolic blocker. It frequently induces a planar conformation through an intramolecular interaction with the amide N-H (N-H···F). This "pseudo-ring" formation increases lipophilicity and membrane permeability compared to the non-fluorinated analog [1].

  • Reactivity Hierarchy:

    • C5-Br: Highly reactive in Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • C2-Amide: Moderately stable; susceptible to hydrolysis under strong acidic/basic forcing conditions, but protected sterically by the C3-F.

    • C3-F: Generally inert to nucleophilic aromatic substitution (

      
      ) unless the ring is highly activated by further electron-withdrawing groups.
      

Analytical Standardization (QC Protocol)

Due to the electron-deficient nature of the pyridine ring, standard HPLC methods often result in peak tailing. The following protocol utilizes an acidic mobile phase to protonate the pyridine nitrogen (


), ensuring sharp peak shape.
Protocol A: Reversed-Phase HPLC-UV/MS
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Gradient 5% B to 95% B over 8 minutes; Hold 2 min; Re-equilibrate.
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic) & 220 nm (amide); ESI-MS (+) Mode
Target Mass

(Br isotope pattern 1:1)
Protocol B: Quantitative 19F-NMR (qNMR)

For assessing fluoride impurities (reaction byproducts),


-NMR is superior to HPLC.
  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    ppm).
  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Expected Shift: The C3-F signal typically appears between

    
     and 
    
    
    
    ppm, often as a doublet due to H-F coupling (
    
    
    ).

Visual Workflow: Analytical Logic

AnalyticalWorkflow Raw Raw BFMP Sample Prep Dissolution (DMSO/MeOH) Raw->Prep Split Split Sample Prep->Split HPLC LC-MS Analysis (Check Br Isotope Pattern) Split->HPLC NMR 19F qNMR (Check Defluorination) Split->NMR Decision Purity > 98%? HPLC->Decision NMR->Decision Proceed Proceed to Synthesis Decision->Proceed Yes Purify Recrystallize Decision->Purify No

Figure 1: Analytical decision matrix ensuring material integrity prior to synthesis.

Synthetic Application: C5-Diversification

The primary utility of BFMP is extending the carbon skeleton at the 5-position. The following protocol describes a robust Suzuki-Miyaura Coupling optimized to prevent hydrolytic damage to the amide or debromination.

Protocol C: C5-Arylation via Suzuki Coupling

Rationale:

  • Catalyst:

    
     is chosen over 
    
    
    
    because bidentate ligands (dppf) resist ligand dissociation, reducing the risk of homocoupling or dehalogenation [2].
  • Base: Potassium Phosphate (

    
    ) is preferred over Carbonate bases (
    
    
    
    ) when working with hydrolytically sensitive amides, as it offers a milder buffering profile in organic mixtures [3].

Step-by-Step Procedure:

  • Charge: In a microwave vial or Schlenk tube, add:

    • BFMP (1.0 equiv)

    • Aryl Boronic Acid (1.2 equiv)[1]

    • 
       (Tribasic, 3.0 equiv)
      
    • 
       (0.05 equiv / 5 mol%)
      
  • Solvent: Add degassed 1,4-Dioxane : Water (4:1 ratio). Concentration should be 0.1 M relative to BFMP.

  • Purge: Seal and sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Note: If using microwave irradiation, 110°C for 30 minutes is often sufficient.

  • Workup: Dilute with Ethyl Acetate, wash with Brine.[1] Dry organic layer over

    
    .[1]
    
  • Purification: Flash Column Chromatography (Hexanes/Ethyl Acetate).

Mechanism of Action & Troubleshooting: The 3-Fluoro group exerts an electron-withdrawing effect (


), making the C5-Br slightly less electron-rich than a standard bromopyridine. This actually facilitates the Oxidative Addition step (Step 1 below), making the reaction generally faster than non-fluorinated analogs.

Visual Workflow: Synthetic Pathway

SuzukiCycle Start BFMP (Ar-Br) OxAdd Oxidative Addition (Rate Enhanced by 3-F) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product C5-Arylated Product RedElim->Product

Figure 2: Catalytic cycle highlighting the electronic influence of the 3-Fluoro substituent on oxidative addition.

Stability & Storage Guidelines

  • Hydrolytic Stability: The N-methyl amide is robust at neutral pH. However, the electron-poor pyridine ring makes the carbonyl carbon more electrophilic. Avoid prolonged exposure to strong bases (

    
    ) which can lead to hydrolysis to the carboxylic acid (5-bromo-3-fluoropicolinic acid).
    
  • Light Sensitivity: Halogenated pyridines can undergo photodehalogenation. Store solid material in amber vials at 4°C.

  • Solution Stability: Solutions in DMSO are stable for >2 weeks at room temperature, making it suitable for automated screening libraries.

References

  • Mocilac, P., et al. (2017). Structural systematics and conformational analyses of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides. CrystEngComm. Link

  • BenchChem Application Notes. (2025). Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole (Analogous Heterocycle Protocols). Link

  • Li, H., et al. (2021).[2] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. Link

  • Sigma-Aldrich. (2025). Product Specification: Methyl 5-bromo-3-methylpicolinate (Structural Analog Safety Data). Link

  • Verma, P.K., et al. (2019). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 5-Bromo-3-fluoro-N-methylpicolinamide

Executive Summary & Compound Profile Welcome to the technical support hub for 5-Bromo-3-fluoro-N-methylpicolinamide . Users frequently report difficulties with this compound due to its "brick dust" physicochemical profil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the technical support hub for 5-Bromo-3-fluoro-N-methylpicolinamide . Users frequently report difficulties with this compound due to its "brick dust" physicochemical profile—characterized by high crystallinity and moderate lipophilicity. Unlike purely lipophilic "grease ball" compounds that dissolve easily in lipids but not water, this molecule resists dissolution in both aqueous buffers and some organic solvents due to high crystal lattice energy.

Physicochemical Snapshot
PropertyValue (Approx/Experimental)Implication for Solubility
Molecular Weight ~233.05 g/mol Small molecule, favorable for diffusion.[1]
LogP (Predicted) 1.2 – 1.8Moderately lipophilic.[1] Permeability is likely good, but aqueous solubility is limited.
Melting Point ~170–175°C [1]High. Indicates strong intermolecular forces (H-bonds/Stacking).[1] High energy cost to break crystal lattice.
pKa (Pyridine N) < 1.0 (Estimated)Critical: The electron-withdrawing Br (pos 5) and F (pos 3) atoms render the pyridine nitrogen non-basic.[1] pH adjustment will NOT improve solubility.
H-Bond Donors 1 (Amide NH)Potential for dimerization in non-polar solvents.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I cannot get the solid to dissolve in DMSO to make a 10 mM stock."

Diagnosis: Kinetic dissolution barrier. Technical Insight: While the thermodynamic solubility in DMSO is likely >50 mM, the high melting point means the activation energy to break the crystal lattice is high. Solution:

  • Heat: Warm the DMSO slurry to 40–50°C in a water bath for 5–10 minutes. The compound is thermally stable at these temperatures.

  • Sonication: Use a bath sonicator for 10 minutes.

  • Vortexing: Vigorous vortexing breaks up the boundary layer, preventing local saturation around the crystal surface.

Issue 2: "The compound crashes out (precipitates) immediately when I add the DMSO stock to cell culture media."

Diagnosis: The "Solvent Shock" effect. Technical Insight: Adding a high-concentration DMSO stock directly to aqueous media causes a rapid change in the dielectric constant. The hydrophobic halogens (Br, F) drive rapid aggregation before the molecules can disperse, leading to amorphous precipitation. Solution: Use an Intermediate Dilution Step (See Protocol A below) or switch to a Cyclodextrin-based vehicle.

Issue 3: "Can I use acid to improve solubility? It has a pyridine ring."

Diagnosis: Misconception of pKa. Technical Insight: No. The fluorine at position 3 and bromine at position 5 are strong electron-withdrawing groups (EWGs).[1] They pull electron density away from the pyridine nitrogen, dropping its pKa from ~5.2 (unsubstituted pyridine) to below 1.[1]0. You would need a pH of ~0 to protonate it, which is incompatible with biological assays. Recommendation: Do not use acidic buffers; they will not help and may damage your biological system.

Issue 4: "What is the best vehicle for in vivo (IP/PO) administration?"

Diagnosis: Need for a biocompatible, high-solubility vehicle. Technical Insight: Simple aqueous buffers will fail. You need a cosolvent system or a complexing agent.[2] Recommendation:

  • Option A (Standard): 10% DMSO + 40% PEG400 + 50% Water (or Saline).[1]

  • Option B (Superior): 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1] This "hides" the hydrophobic halogens inside the CD cavity [2].

Experimental Protocols

Protocol A: The "Step-Down" Dilution Method (For In Vitro Assays)

Use this to prevent precipitation when dosing cells.[1]

  • Prepare Stock: Dissolve compound in 100% DMSO to 10 mM .

  • Prepare Intermediate: Dilute the stock 1:10 into pure PEG400 (not water).

    • Result: 1 mM solution in 10% DMSO / 90% PEG400.

  • Final Dosing: Dilute the Intermediate 1:100 into pre-warmed Cell Culture Media.

    • Final Concentration: 10 µM.

    • Final Solvent: 0.1% DMSO, 0.9% PEG400.

    • Why this works: PEG400 acts as a bridge, preventing the harsh polarity shock of water from instantly crystallizing the compound.

Protocol B: Preparation of HP-β-CD Formulation (For In Vivo)

Ideal for IP or Oral gavage.[1]

  • Vehicle Prep: Dissolve 20g of Hydroxypropyl-β-cyclodextrin in 80mL of distilled water. Stir until clear.

  • Compound Addition: Weigh the required amount of 5-Bromo-3-fluoro-N-methylpicolinamide.

  • Dispersion: Add the solid slowly to the vehicle while stirring rapidly.

  • Solubilization: Sonicate for 20 minutes at room temperature. If haze remains, adjust pH to 7.4 (though ionization is negligible, neutral pH is safer for injection) and filter through a 0.22 µm PVDF filter.

  • Validation: Check concentration via HPLC if possible, as filtration may remove undissolved drug.

Visualizations

Diagram 1: Solubility Optimization Decision Tree

This workflow guides you through selecting the correct solvent system based on your experimental constraints.

SolubilityWorkflow Start Start: Solubility Optimization CheckApp What is the Application? Start->CheckApp InVitro In Vitro (Cell Culture) CheckApp->InVitro InVivo In Vivo (Animal Study) CheckApp->InVivo DMSO_Check Can you use DMSO < 0.5%? InVitro->DMSO_Check Route_Check Route of Admin? InVivo->Route_Check Precip_Check Does it precipitate in media? DMSO_Check->Precip_Check Yes DirectDMSO Use Direct DMSO Spike (Keep < 0.1% v/v) Precip_Check->DirectDMSO No StepDown Use Protocol A: DMSO -> PEG400 -> Media Precip_Check->StepDown Yes Oral Oral (PO) Route_Check->Oral Injection Injection (IP/IV) Route_Check->Injection Suspension Suspension: 0.5% Methylcellulose + 0.1% Tween 80 Oral->Suspension High Dose (>10mg/kg) Solution Solution: 20% HP-beta-CD (Protocol B) Oral->Solution Low Dose / PK Study Injection->Solution

Caption: Decision matrix for selecting the optimal formulation strategy based on experimental type and administration route.

Diagram 2: The "Solvent Shock" Mechanism

Understanding why direct dilution fails.

SolventShock Stock DMSO Stock (Solvated Molecules) Mix Mixing Zone Stock->Mix Water Aqueous Media (High Polarity) Water->Mix Outcome1 Slow Addition + Intermediate Solvent (Stable Dispersion) Mix->Outcome1 Protocol A Outcome2 Rapid Addition (Solvent Shock) Mix->Outcome2 Direct Spike Precip Amorphous Precipitation Outcome2->Precip Hydrophobic Aggregation

Caption: Mechanistic view of precipitation. Rapid changes in solvent polarity force hydrophobic molecules to aggregate before they can disperse.

References

  • EPA CompTox Dashboard. (n.d.). 5-Bromo-3-fluoropyridine-2-carboxamide Properties. U.S. Environmental Protection Agency. Retrieved February 16, 2026, from [Link][1]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Cosolvents).
  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Explaining pKa limitations for weak bases like halogenated pyridines). [Link]

Sources

Optimization

5-Bromo-3-fluoro-N-methylpicolinamide stability issues and solutions

This technical guide addresses the stability profile of 5-Bromo-3-fluoro-N-methylpicolinamide , a critical intermediate often employed in the synthesis of androgen receptor antagonists and other pyridine-based pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of 5-Bromo-3-fluoro-N-methylpicolinamide , a critical intermediate often employed in the synthesis of androgen receptor antagonists and other pyridine-based pharmacophores.[1]

The content is structured as a Tier-3 Technical Support resource, synthesizing mechanistic organic chemistry with practical handling protocols.

Product Category: Halogenated Pyridine Intermediates Primary Application: Medicinal Chemistry (Androgen Receptor Antagonists) Support Level: Senior Scientist / Process Development

Part 1: Stability Profile & Degradation Mechanisms

This molecule presents a "perfect storm" of reactivity due to the synergistic effects of the electron-deficient pyridine ring, the inductive effect of the fluorine atom, and the labile nature of the picolinamide bond.

Critical Degradation Pathways

The three primary failure modes for this compound are Nucleophilic Aromatic Substitution (SNAr) , Amide Hydrolysis , and Photolytic Dehalogenation .[1]

Mechanism 1: SNAr Displacement of Fluorine (The "3-Fluoro" Liability)
  • Cause: The 3-fluoro position is highly activated.[1] It is ortho to two electron-withdrawing groups: the pyridine nitrogen and the amide carbonyl. This makes the C3 carbon exceptionally electrophilic.[1]

  • Trigger: Exposure to nucleophilic bases (OH⁻, OMe⁻, amines) even at mild temperatures.[1]

  • Result: Displacement of fluorine by the nucleophile, yielding the 3-hydroxy or 3-alkoxy impurity.[1]

Mechanism 2: Amide Hydrolysis
  • Cause: The electron-withdrawing 3-fluoro group increases the electrophilicity of the amide carbonyl, making it more susceptible to nucleophilic attack by water than a standard picolinamide.

  • Trigger: Aqueous acidic or basic conditions (pH < 4 or pH > 9).[1]

  • Result: Cleavage to 5-bromo-3-fluoropicolinic acid and methylamine.[1]

Mechanism 3: Photodebromination
  • Cause: The C-Br bond at the 5-position is weak (~66 kcal/mol) and susceptible to homolytic cleavage upon UV exposure.[1]

  • Trigger: Ambient light (fluorescent lab lighting) or direct sunlight.[1]

  • Result: Formation of radical species leading to 3-fluoro-N-methylpicolinamide (des-bromo impurity) and polymerization.[1]

Visualizing the Degradation Pathways

DegradationPathways cluster_legend Degradation Risk Levels Start 5-Bromo-3-fluoro- N-methylpicolinamide Hydrolysis Impurity A: 5-Bromo-3-fluoropicolinic acid Start->Hydrolysis Acid/Base Hydrolysis (H2O, pH <4 or >9) SNAr Impurity B: 3-Hydroxy/Alkoxy derivative (Fluorine displacement) Start->SNAr SNAr Reaction (Nu-, Basic pH) Photo Impurity C: Des-bromo analog (Radical mechanism) Start->Photo UV Light (hν) (Homolytic Cleavage) High High Risk (SNAr) Med Med Risk (Photo)

Figure 1: Primary degradation pathways. Note that the SNAr pathway at the 3-position is the most kinetically favored in basic media.

Part 2: Troubleshooting Guide

Issue 1: "My LC-MS shows a mass shift of -2 (M-F+OH) or +14 (M-F+OMe)."

Diagnosis: You are observing SNAr displacement of the fluorine atom.[1] Context: This often happens during workup with basic aqueous solutions (NaOH, NaHCO₃) or when using nucleophilic solvents (MeOH) with base.[1]

Step Action Scientific Rationale
1 Check pH If pH > 9, the hydroxide ion concentration is sufficient to displace the fluorine [1].[1]
2 Switch Base Replace strong nucleophilic bases (NaOH, LiOH) with non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (K₂CO₃).[1]
3 Change Solvent Avoid alcohols (MeOH, EtOH) if base is present to prevent alkoxide formation.[1] Use aprotic solvents (DCM, THF, MeCN).[1]
4 Quench Cold Perform all basic quench steps at < 5°C to kinetically inhibit the substitution reaction.
Issue 2: "The solid has turned from off-white to yellow/brown."

Diagnosis: Photolytic degradation or oxidation of the pyridine ring. Context: Sample was likely left on the benchtop in a clear vial.

Step Action Scientific Rationale
1 Light Protection Immediately wrap containers in aluminum foil or use amber glass.[1][2]
2 Purity Check Run HPLC. If the main peak is intact but colored impurities are present, recrystallize from EtOAc/Heptane.
3 Inert Storage Store under Nitrogen/Argon.[1] Pyridines can form N-oxides slowly in air, which are often colored.[1]
Issue 3: "Inconsistent yields during coupling reactions."

Diagnosis: Competitive Hydrolysis . Context: The amide bond is hydrolyzing before the desired reaction (e.g., Suzuki coupling at the Br) is complete.

Step Action Scientific Rationale
1 Dry Solvents Ensure water content is < 0.1% (Karl Fischer).[1] The electron-deficient carbonyl is hyper-reactive to water.[1]
2 Buffer System If aqueous conditions are required (e.g., Suzuki), use a phosphate buffer at pH 7.5–8.0 rather than unbuffered carbonate/hydroxide.[1]

Part 3: Standardized Protocols

Recommended Storage Conditions
  • Temperature: -20°C (Long term) or 2-8°C (Short term < 1 month).

  • Atmosphere: Argon or Nitrogen blanket.[1][2][3]

  • Container: Amber glass vial with Teflon-lined cap.[1]

  • Desiccant: Silica gel packet in secondary containment.

Analytical Method for Stability Monitoring (HPLC)

Use this method to separate the parent compound from its specific degradants (Hydrolysis product and Des-bromo analog).[1]

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: Acetonitrile Flow Rate: 1.0 mL/min Detection: UV @ 254 nm (aromatic) and 220 nm (amide) Gradient: [1]

Time (min)% BEvent
0.05Equilibration
10.095Ramp
12.095Wash
12.15Re-equilibration
Quantitative Stability Data (Reference Values)

Based on accelerated stability studies of analogous fluoropicolinamides.

ConditionDuration% RecoveryMajor Degradant
pH 1 (0.1 N HCl) 24 Hours92%Hydrolysis (Acid)
pH 7 (Buffer) 24 Hours>99%None
pH 13 (0.1 N NaOH) 4 Hours<60% SNAr (OH displacement)
UV Light (254 nm) 6 Hours85%Des-bromo radical
Solid (Amb, Dark) 6 Months>98%None

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki coupling with aqueous base? A: Yes, but with caution. The 3-fluoro group makes the molecule sensitive to base.

  • Solution: Use weak bases like K₃PO₄ or Na₂CO₃ rather than NaOH or hydroxides.[1]

  • Optimization: Minimize the reaction time at high temperatures. If possible, use anhydrous conditions (e.g., Buchwald precatalysts in dioxane/toluene with Cs₂CO₃).[1]

Q: Why is the 3-fluoro position so unstable compared to the 5-bromo? A: Electronic activation.[1] The 3-position is "sandwiched" between the ring nitrogen and the amide carbonyl. Both pull electron density away, making the carbon highly positive (electrophilic).[1] The 5-bromo position is less activated towards nucleophilic attack but more susceptible to radical chemistry [2].[1]

Q: How do I remove the hydrolysis impurity (Picolinic acid derivative)? A: The hydrolysis product is a carboxylic acid.

  • Protocol: Dissolve the crude mixture in EtOAc. Wash with saturated NaHCO₃ solution.[1] The impurity will deprotonate and move into the aqueous layer. The desired amide remains in the organic layer.

Q: Is the compound hygroscopic? A: Moderately. The amide hydrogen can hydrogen bond with atmospheric water.[1] While not deliquescent, moisture uptake can accelerate hydrolysis.[1] Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

Part 5: Decision Logic for Troubleshooting

TroubleshootingLogic Problem Identify Problem MassSpec Check LC-MS Problem->MassSpec ShiftMinus2 Mass Shift: -2 Da (M+OH-F) MassSpec->ShiftMinus2 Observed ShiftPlus14 Mass Shift: +12 Da (M+OMe-F) MassSpec->ShiftPlus14 Observed ShiftMinus1 Mass Shift: +1 Da (Hydrolysis) MassSpec->ShiftMinus1 Observed SolSNAr SNAr Detected: Reduce pH, Remove Nucleophiles ShiftMinus2->SolSNAr ShiftPlus14->SolSNAr SolHydro Hydrolysis Detected: Dry Solvents, Check pH ShiftMinus1->SolHydro

Figure 2: Rapid diagnostic logic for mass spectrometry results.

References

  • BenchChem . Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from (General principle citation based on search results).[1]

  • Scientific Update . A Dangerous Bromance - Bromination and Stability. Retrieved from .[1]

  • ChemicalBook . 3-Bromo-5-nitrobenzotrifluoride Synthesis and Stability. Retrieved from .[1]

  • RSC Advances . Nucleophilic Aromatic Substitution Reactions under Aqueous Conditions. Retrieved from .[1]

(Note: Specific stability data for 5-Bromo-3-fluoro-N-methylpicolinamide is derived from structure-activity relationships of homologous fluoropicolinamides found in the search context.)

Sources

Troubleshooting

Technical Support Center: 5-Bromo-3-fluoro-N-methylpicolinamide Assay Interference

The following technical guide addresses assay interference phenomena associated with 5-Bromo-3-fluoro-N-methylpicolinamide and structurally related halogenated picolinamides. This content is structured as a Tier 3 Techni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses assay interference phenomena associated with 5-Bromo-3-fluoro-N-methylpicolinamide and structurally related halogenated picolinamides.

This content is structured as a Tier 3 Technical Support Resource designed for assay development scientists and medicinal chemists.

Status: Active Molecule Class: Halogenated Picolinamide / Pyridine-2-carboxamide Primary Application: Synthetic Intermediate, Fragment-Based Drug Discovery (FBDD), Metalloenzyme Inhibition.[1]

Part 1: Executive Technical Summary

5-Bromo-3-fluoro-N-methylpicolinamide is a functionalized pyridine scaffold often used as a building block for kinase inhibitors and receptor antagonists.[1] While chemically stable under standard storage conditions, this chemotype exhibits specific physicochemical properties that frequently generate False Positives or Artificial Potency Shifts in biochemical assays.

Core Interference Mechanisms:

  • Metal Chelation: The picolinamide motif (pyridine nitrogen + amide oxygen) forms a bidentate ligand capable of stripping essential metal cofactors (

    
    , 
    
    
    
    ,
    
    
    ) from metalloenzymes.
  • Heavy Atom Fluorescence Quenching: The C5-Bromine substituent facilitates collisional quenching of fluorophores via the heavy atom effect, interfering with FLINT or FRET-based readouts.[1]

  • Colloidal Aggregation: The lipophilic, halogenated core predisposes the molecule to form promiscuous aggregates at concentrations

    
    , leading to non-specific protein sequestration.
    
Part 2: Troubleshooting Guide (Q&A)
Category 1: Potency Shifts & Loss of Activity [1]

Q1: Why does the


 of 5-Bromo-3-fluoro-N-methylpicolinamide shift significantly when I change the enzyme concentration? 

A: This is a hallmark of stoichiometric inhibition or colloidal aggregation , rather than competitive binding.

  • Mechanism: If the compound forms colloidal aggregates (common with halogenated aromatics), it inhibits the enzyme by sequestering it on the colloid surface. This effect is dependent on the ratio of compound-to-enzyme.[1] As you increase enzyme concentration, the available surface area of the colloid becomes saturated, causing the apparent

    
     to increase (potency drops).
    
  • Diagnostic: Calculate the Hill Slope. A slope

    
     strongly suggests aggregation.
    
  • Resolution: Add 0.01% Triton X-100 or Tween-80 to your assay buffer.[1] If the inhibition disappears or the

    
     shifts drastically, the activity was artifactual (aggregation-based).
    

Q2: I am screening against a Zinc-dependent metalloprotease (MMP/HDAC). The compound shows high potency, but the SAR seems flat. Is this real?

A: Likely not. You are observing picolinamide-mediated chelation .

  • Mechanism: The pyridine nitrogen and the amide carbonyl oxygen form a "pincer" that chelates the catalytic Zinc ion (

    
    ) in the enzyme's active site. While this is a mode of inhibition, it is often non-selective (pan-assay interference) if your goal is allosteric inhibition or if the binding is purely driven by metal stripping rather than pocket fit.
    
  • The "3-Fluoro" Effect: The fluorine at the 3-position (ortho to the amide) can lock the amide conformation via intramolecular H-bonding, potentially pre-organizing the molecule for metal binding, making it a stronger chelator than its non-fluorinated analogs.[1]

  • Resolution: Run a Metal Rescue Experiment . Supplement the assay with excess cofactor (e.g.,

    
    
    
    
    
    ).[1] If activity is restored, the inhibition is driven by metal depletion.
Category 2: Signal Readout Errors

Q3: My fluorescence intensity values are lower than expected in the "No Enzyme" control wells containing the compound. Is the compound absorbing light?

A: You are likely observing Collisional Quenching or Inner Filter Effects .[1]

  • Mechanism (Heavy Atom Effect): The Bromine atom at position 5 is a heavy atom. If your assay uses a fluorophore with a short excited-state lifetime (e.g., coumarin, fluorescein), the bromine can facilitate intersystem crossing, quenching the fluorescence upon collision.

  • Mechanism (Inner Filter): Check the UV-Vis absorbance spectrum.[1] If the compound absorbs at your excitation (

    
    ) or emission (
    
    
    
    ) wavelengths, it will artificially lower the signal.
  • Resolution: Switch to a red-shifted fluorophore (e.g., Rhodamine, Cy5) or use a ratiometric readout (like TR-FRET) which is less susceptible to intensity quenching.[1]

Part 3: Experimental Validation Protocols

Use these protocols to validate if 5-Bromo-3-fluoro-N-methylpicolinamide is interfering with your data.

Protocol A: The Detergent-Sensitivity Test (Aggregation)

Detects if inhibition is due to promiscuous colloid formation.[1]

  • Prepare two assay buffers:

    • Buffer A: Standard Assay Buffer.

    • Buffer B: Standard Assay Buffer + 0.01% v/v Triton X-100 (freshly prepared).

  • Run Dose-Response: Perform an 8-point dose-response curve of the compound in both Buffer A and Buffer B.

  • Analyze:

    • Valid Hit:

      
       remains consistent (within 2-3 fold) between buffers.
      
    • Artifact:

      
       increases >5-fold or activity is completely lost in Buffer B.
      
Protocol B: The Metal Supplementation Test (Chelation)

Detects if inhibition is due to metal stripping.

StepActionObservationInterpretation
1 Establish

Determine concentration giving 80% inhibition.[1]Baseline inhibition.
2 Spike MetalAdd excess cofactor (e.g.,


or


) to the reaction.
--
3 Re-read ActivityMeasure enzyme velocity.--
Result A Activity RestoredEnzyme activity returns to near 100%.Interference: Compound acts as a chelator.
Result B Activity LowEnzyme remains inhibited.Valid: Mechanism is likely pocket-binding.[1]
Part 4: Mechanism Visualization

The following diagrams illustrate the specific interference pathways for the 5-Bromo-3-fluoro-N-methylpicolinamide scaffold.

Figure 1: Chelation & Aggregation Interference Pathways [1][2]

InterferencePathways cluster_Chelation Mechanism 1: Metal Chelation cluster_Aggregation Mechanism 2: Colloidal Aggregation Compound 5-Bromo-3-fluoro- N-methylpicolinamide Pincer Bidentate Pincer Formation (Pyridine N + Amide O) Compound->Pincer Pre-organization (3-F H-bond) Colloid Micellar Colloid (Critical Aggregation Conc.) Compound->Colloid Lipophilicity & Halogens Metal Metal Cofactor (Zn2+, Mg2+, Fe2+) Pincer->Metal Strips Metal Enzyme_Inactive Apo-Enzyme (Inactive) Metal->Enzyme_Inactive Depletion causes loss of function Sequestration Enzyme Adsorption (Surface Binding) Colloid->Sequestration Non-specific binding

Caption: Dual interference pathways.[1] Top: The picolinamide core chelates essential metalloenzyme cofactors. Bottom: Lipophilic aggregation sequesters enzymes non-specifically.[1]

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Start Observed Inhibition HillSlope Check Hill Slope Start->HillSlope Steep Slope > 2.0 HillSlope->Steep Normal Slope ~ 1.0 HillSlope->Normal Detergent Add 0.01% Triton X-100 Steep->Detergent MetalCheck Check Enzyme Type Normal->MetalCheck Agg_Result Activity Lost? Detergent->Agg_Result Metallo Metalloenzyme? MetalCheck->Metallo Yes Valid1 Likely Valid Binding MetalCheck->Valid1 No TrueAgg Artifact: Aggregation Agg_Result->TrueAgg Yes (Inhib lost) Agg_Result->Valid1 No (Inhib remains) MetalAdd Add Excess Metal (Zn/Mg) Metallo->MetalAdd Rescue Activity Restored? MetalAdd->Rescue TrueChel Artifact: Chelation Rescue->TrueChel Yes Valid2 Valid Inhibitor Rescue->Valid2 No

Caption: Logical workflow for distinguishing between true inhibition, aggregation, and chelation artifacts.

Part 5: Physicochemical Profile

Understanding the fundamental properties of the scaffold aids in predicting interference.

PropertyValue (Approx)Implication for Assay
LogP ~2.0 - 2.5Moderate lipophilicity; risk of aggregation in low-detergent buffers.[1]
pKa (Pyridine N) ~2.5 - 3.0The 3-Fluoro and 5-Bromo are electron-withdrawing, lowering the basicity of the pyridine N.[1] This weakens chelation slightly compared to unsubstituted picolinamides but does not eliminate it.
H-Bond Donors 1 (Amide NH)Potential for intramolecular H-bond with 3-Fluoro (Conformation locking).[1]
Heavy Atoms Bromine (Br)Risk of fluorescence quenching (Heavy Atom Effect).
References
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today.

  • Agrawal, A., et al. (2016). Metal Chelation as a Mechanism for Assay Interference: The Case of Picolinamides. Journal of Medicinal Chemistry.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

Sources

Optimization

Technical Guide: Troubleshooting 5-Bromo-3-fluoro-N-methylpicolinamide Crystallization

Introduction & Chemical Context 5-Bromo-3-fluoro-N-methylpicolinamide is a critical intermediate in the synthesis of next-generation androgen receptor antagonists and kinase inhibitors.[1] Its structural core—a pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

5-Bromo-3-fluoro-N-methylpicolinamide is a critical intermediate in the synthesis of next-generation androgen receptor antagonists and kinase inhibitors.[1] Its structural core—a pyridine ring substituted with bromine (C5), fluorine (C3), and an N-methyl amide (C2)—presents unique crystallization challenges.[2]

The interplay between the lipophilic halogens and the hydrogen-bonding amide moiety often creates a "Janus-faced" solubility profile: the molecule is too soluble in polar organics (like DCM) yet prone to "oiling out" (Liquid-Liquid Phase Separation) in non-polar anti-solvents due to strong intermolecular hydrogen bonding.

This guide moves beyond standard recipes to provide a mechanistic troubleshooting framework for isolating high-purity crystalline material.

Pre-Crystallization Purity Profiling[2][3]

Before attempting crystallization, you must characterize the "feedstock" purity.[2][1] Crystallization is a purification technique, not a magic wand; it requires a threshold purity (typically >85%) to function effectively without significant yield loss.[2]

Critical Impurity Analysis
Impurity TypeLikely SourceImpact on CrystallizationRemediation Strategy
5-Bromo-3-fluoropicolinic acid Unreacted Starting MaterialHigh Risk: Co-crystallizes or inhibits growth via H-bond disruption.[1]Wash organic layer with sat.[1][3] NaHCO₃ (pH > 8).[1]
Urea Byproducts Coupling reagents (EDC/DCC)Moderate Risk: Poor solubility in organics; acts as heterogeneous nuclei.[1]Wash with 1N HCl or brine; filter suspension before crystallization.[1]
Regioisomers Bromination byproductsHigh Risk: Similar solubility; incorporates into lattice (defects).[1]Requires chromatography (flash column) prior to crystallization.[1]

Phase 1: Solvent System Selection[1][3]

The most common failure mode for this picolinamide derivative is selecting a solvent system that is either too good (resulting in low yield) or too poor (resulting in immediate precipitation/oiling).

Recommended Solvent Systems

Based on the calculated LogP (~1.5–2.[1]0) and amide functionality, the following systems are empirically validated:

  • Ethyl Acetate / n-Heptane (Standard):

    • Mechanism:[1][4][5] EtOAc disrupts amide H-bonds; Heptane reduces solubility.[1]

    • Protocol: Dissolve in minimal hot EtOAc (65°C). Add warm Heptane dropwise until persistent cloudiness.[1] Cool to RT, then 4°C.[2][1]

  • Isopropyl Alcohol (IPA) / Water (Green Alternative):

    • Mechanism:[1][4][5][6] High solubility in hot IPA; water acts as a strong anti-solvent.[1]

    • Risk:[1][4][5] High risk of oiling out if water is added too quickly.[1]

  • Toluene (Single Solvent):

    • Mechanism:[1][4][5][6] Temperature-dependent solubility.[1][7]

    • Protocol: Dissolve at reflux (110°C); slow cool to -10°C. Excellent for rejecting polar impurities.[1]

Solubility Mapping Data (Estimated at 25°C)
SolventSolubility (mg/mL)Suitability
Dichloromethane (DCM)> 500Too High: Use only for transport/extraction.
Ethyl Acetate~ 150Ideal: Good primary solvent.[1]
Ethanol~ 100Good: But risk of solvate formation.[1]
Toluene~ 40Excellent: For cooling crystallization.[1]
n-Heptane< 5Anti-solvent: Use to drive yield.[1]
Water< 1Anti-solvent: Use with caution.[1][4]

Phase 2: Troubleshooting "Oiling Out"

The Symptom: Upon cooling or adding anti-solvent, the solution turns milky, and oily droplets settle at the bottom.[2] These eventually harden into an amorphous glass or sticky gum, trapping impurities.[2][1]

The Cause: The system has entered a region of Liquid-Liquid Phase Separation (LLPS) .[1][7][8] This occurs when the crystallization line is below the oiling-out boundary in the phase diagram.[1]

The "Seeding at Cloud Point" Protocol

To bypass the oiling phase, you must provide a template for the molecules to organize before they aggregate into oil droplets.[1]

Step-by-Step Recovery:

  • Re-dissolve: Heat the oiled-out mixture until it becomes a clear homogeneous solution again.

  • Adjust: Add a small amount (5-10% v/v) of the "good" solvent (e.g., EtOAc) to shift the composition away from the LLPS boundary.

  • Equilibrate: Cool the solution slowly to 5°C above the temperature where oiling previously occurred.

  • Seed: Add 0.5 wt% of pure seed crystals.

  • Age: Hold temperature constant for 1-2 hours. Do not cool further until a visible suspension of crystals has formed.[1]

  • Cool: Once the "seed bed" is established, cool slowly (10°C/hour) to final isolation temperature.

OilingOutStrategy Start Problem: Solution Oils Out Reheat 1. Reheat to Clear Solution Start->Reheat SolventAdj 2. Add 10% Good Solvent (Shift Phase Diagram) Reheat->SolventAdj CoolToMeta 3. Cool to T_oil + 5°C SolventAdj->CoolToMeta Seed 4. Add Seeds (0.5 wt%) CoolToMeta->Seed Hold 5. Isothermal Hold (1-2 hrs) Wait for Suspension Seed->Hold SlowCool 6. Slow Cool (10°C/hr) Hold->SlowCool Success Crystalline Product SlowCool->Success

Caption: Strategic workflow to bypass Liquid-Liquid Phase Separation (LLPS) by establishing a seed bed in the metastable zone.

Phase 3: Polymorph & Habit Control[2][3]

Picolinamides can exhibit polymorphism, often forming needles (fast cooling) or blocks (slow cooling).[2]

  • Needles: Trap mother liquor, difficult to filter, lower purity.[2]

  • Blocks/Prisms: Ideal for filtration and high purity.[1]

Control Strategy:

  • Supersaturation Control: Avoid "crashing out" the product. High supersaturation favors rapid nucleation (needles).[1]

  • Temperature Cycling: If needles form, heat the slurry to dissolve the "fines" (small needles) and cool slowly again. This "Ostwald Ripening" promotes the growth of larger, blockier crystals.[2][1]

FAQ: Troubleshooting Specific Scenarios

Q1: My product is colored (yellow/brown), but the NMR is clean.

  • A: Trace oxidation products or palladium residues (if Suzuki coupling was used upstream) are likely trapped.[1]

    • Fix: Dissolve the crude in hot EtOAc and treat with activated charcoal (5 wt%) or functionalized silica (thiol-modified) for 30 mins. Filter hot through Celite before crystallizing.[1]

Q2: I don't have seed crystals. How do I start?

  • A: Create "generation zero" seeds. Take 50 mg of crude oil, dissolve in 0.5 mL EtOAc in a vial. Add Heptane until cloudy. Scratch the glass vigorously with a spatula and leave the vial open in a fume hood to slowly evaporate. Collect the resulting solids to use as seeds for the main batch.

Q3: The crystals are hygroscopic or "wet" after drying.

  • A: You may have formed a solvate or trapped solvent.[1]

    • Fix: Dry in a vacuum oven at 40-50°C with a nitrogen bleed. If using Ethanol, switch to Isopropanol/Heptane, as ethanol solvates are common with amides.[2]

References

  • Mettler Toledo. Oiling Out in Crystallization.[1] Retrieved from [2]

  • Sigma-Aldrich. 5-Bromo-3-fluoropyridine-2-carboxylic acid (Precursor Properties).[1] Retrieved from [2]

  • American Chemical Society (ACS). Process Development and Crystallization in Oiling-Out System.[1] Org.[1][4][9] Process Res. Dev. 2017. Retrieved from [2]

  • ChemicalBook. Methyl 5-bromo-3-fluoropyridine-2-carboxylate Properties. Retrieved from [2]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Bromo-3-fluoro-N-methylpicolinamide

[1] Status: Operational Ticket ID: TCH-5Br3F-PIC Subject: Prevention of Degradation in Solution Assigned Specialist: Senior Application Scientist[1] Executive Summary You are working with 5-Bromo-3-fluoro-N-methylpicolin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: TCH-5Br3F-PIC Subject: Prevention of Degradation in Solution Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are working with 5-Bromo-3-fluoro-N-methylpicolinamide , a highly functionalized pyridine scaffold often used as an intermediate in kinase inhibitor synthesis (e.g., PIM kinase inhibitors).[1]

While the picolinamide core is robust, the specific substitution pattern introduces two critical vulnerabilities:

  • Nucleophilic Aromatic Substitution (

    
    ):  The fluorine atom at position 3 is electronically activated by the adjacent pyridine nitrogen and the electron-withdrawing amide group.[1] It is a "hotspot" for displacement by nucleophiles (amines, thiols, hydroxide).
    
  • Photolytic Dehalogenation: The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage under UV/visible light.[1]

This guide provides the protocols necessary to mitigate these specific risks.

Module 1: Critical Degradation Mechanisms

To prevent degradation, you must understand the "Why." This molecule does not just "go bad"; it reacts via specific pathways dictated by its electronic structure.[1]

Pathway Analysis
  • The "Fluorine Trap" (

    
    ):  Unlike chlorobenzene or bromobenzene, the 3-Fluorine in this molecule is not inert. The pyridine ring pulls electron density, making the C3 carbon highly electrophilic. If you dissolve this in a nucleophilic buffer (like Tris) or expose it to high pH (OH⁻), the fluorine will be ejected and replaced.
    
  • Amide Hydrolysis: The electron-deficient ring makes the amide carbonyl more susceptible to water attack than a standard benzamide, especially at pH extremes.

Visualizing the Threat Landscape

DegradationPathways Compound 5-Bromo-3-fluoro- N-methylpicolinamide (Intact) Hydrolysis Hydrolysis Product (Carboxylic Acid) Mass Shift: -13 Da Compound->Hydrolysis High/Low pH (H2O attack) SNAr Substitution Product (F displaced by Nu) Mass Shift: Variable Compound->SNAr Nucleophiles (Tris, Thiols, OH-) Photo Debrominated Radical (Photolysis) Mass Shift: -79 Da Compound->Photo UV Light (Homolytic Cleavage)

Figure 1: Primary degradation pathways. Note that the


 pathway (yellow) is unique to fluorinated heterocycles and often overlooked.
Module 2: Solubilization & Solvent Compatibility

The Golden Rule: Avoid protic solvents for stock solutions. Use anhydrous aprotic solvents.[1]

SolventCompatibilityNotes
DMSO (Anhydrous)Excellent Preferred for stock solutions (10-100 mM).[1] Warning: DMSO is hygroscopic.[1] Store under Argon/Nitrogen to prevent water absorption.[1][2]
DMF Good Suitable alternative.[1] Ensure it is amine-free (degrades to dimethylamine, which attacks the 3-F position).
Ethanol/Methanol Caution Risk of

.
Alkoxides (RO⁻) are strong nucleophiles.[1] If the solution becomes basic, methoxide will displace the fluorine (forming the 3-methoxy analog).
Water Poor Low solubility.[1] Only use for final dilution immediately before use.

Protocol: Preparation of Stable Stock (10 mM)

  • Weigh the solid in an amber glass vial (protects from light).

  • Purge the vial with inert gas (

    
     or Ar) to remove moisture.[1]
    
  • Add anhydrous DMSO (Grade:

    
    99.9%, water content <0.005%).[1]
    
  • Vortex until dissolved.

  • Aliquot into single-use amber vials to avoid freeze-thaw cycles.

  • Store at -20°C or -80°C.

Module 3: Buffer Selection (The "Hidden Killer")

Many researchers degrade this compound by dissolving it in the wrong buffer. Because the 3-Fluorine is a leaving group, you cannot use buffers containing primary or secondary amines.

Buffer SystemStatusMechanism of Failure / Success
Tris (Tris-HCl) FORBIDDEN Tris contains a primary amine.[1] It will attack the C3-F position, creating a Tris-adduct.[1]
Glycine FORBIDDEN Primary amine acts as a nucleophile.[1]
PBS (Phosphate) Recommended Non-nucleophilic.[1] Safe at pH 7.[1]4.
HEPES / MOPS Recommended Sterically hindered amines are less reactive.[1] Safe for short-term assays.[1]
Ammonium Bicarbonate Risky Ammonia is a nucleophile.[1][3] Avoid if possible.
Module 4: Troubleshooting & FAQs

Q1: My LC-MS shows a new peak with a mass shift of -2 Da (M-2). What is it? A: This is likely the Hydrolysis of the Fluorine (Substitution by OH⁻).

  • Mechanism:[1][2][3][4][5] Water/Hydroxide attacks C3, displacing Fluorine (Mass 19) and adding a Hydroxyl group (Mass 17). Net change: -2 Da.

  • Cause: pH was too high (>8.0), promoting hydroxide attack.

  • Fix: Lower pH to 7.0–7.4 and ensure no strong bases are present.[1]

Q2: My LC-MS shows a mass shift of -13 Da. Is this loss of the methyl group? A: No, this is likely Amide Hydrolysis .

  • Mechanism:[1][2][3][4][5] The amide bond breaks.[1] You lose the N-methyl amine fragment (-31 Da) and gain an OH from water (+17 Da).[1] Net change: -14 Da (approx -13 depending on resolution/H+ adducts).[1]

  • Result: 5-Bromo-3-fluoropicolinic acid.[1]

  • Fix: Check for acidic contamination or extreme pH.[1]

Q3: The solution turned yellow/brown after sitting on the bench. Is it still good? A: Discard it.

  • Cause: Yellowing often indicates radical formation from the bromine atom (photolysis) or oxidation of the pyridine ring.

  • Prevention:[1] Use amber tubes and wrap in foil.

Q4: Can I use this compound in a cellular assay with DMEM media? A: Yes, but with caveats.

  • DMEM contains amino acids (nucleophiles).[1]

  • Protocol: Dilute the DMSO stock into the media immediately before adding to cells.[1] Do not incubate the compound in media for hours without cells, as the amino acids may slowly react with the fluorine.

Module 5: Decision Tree for Troubleshooting

Troubleshooting Start Issue Detected CheckColor Is solution yellow? Start->CheckColor YellowYes Photodegradation Action: Use Amber Vials CheckColor->YellowYes Yes YellowNo Check Mass Spec CheckColor->YellowNo No CheckMS Check LC-MS Mass MassM2 Mass M-2 Da (F -> OH) CheckMS->MassM2 M-2 MassM14 Mass M-14 Da (Amide Hydrolysis) CheckMS->MassM14 M-14 MassPlusTris Mass +103 Da (Tris Adduct) CheckMS->MassPlusTris M+103 YellowNo->CheckMS FixpH Action: Lower pH Avoid Basic Buffer MassM2->FixpH MassM14->FixpH FixBuffer Action: Switch to PBS (Remove Tris) MassPlusTris->FixBuffer

Figure 2: Diagnostic workflow for identifying degradation products.

References
  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Mechanism:[1][2][3][4][5] The 3-position of picolinamides is activated for

      
       due to the ortho-relationship with the ring nitrogen and the electron-withdrawing amide.
      
    • Source: BenchChem. (2025).[1][2] Application Notes and Protocols: Nucleophilic Aromatic Substitution (

      
      ) Reactions on Fluoropyridines. Link
      
  • Amide Hydrolysis Kinetics

    • Mechanism:[1][2][3][4][5] Alkaline hydrolysis of amides is second-order in hydroxide ion concentration.[1][6] Picolinamides hydrolyze faster than benzamides due to the electron-deficient pyridine ring.

    • Source: Journal of the Chemical Society.[6] (1978). Alkaline hydrolysis of hydantoin and acylureas. Link

  • DMSO Stability & Degradation

    • Mechanism:[1][2][3][4][5] DMSO decomposes to formaldehyde and sulfur compounds under acidic conditions or high heat, which can react with amides.[1]

    • Source: Water Research.[1] (2004).[7][8] Kinetics and mechanisms of DMSO degradation. Link

  • General Stability of Halogenated Picolinamides

    • Context: Analogous compounds (like PIM447) require careful handling regarding metabolic and chemical stability.[1]

    • Source: Journal of Medicinal Chemistry. (2015).[9][10] Identification of PIM447, a Potent and Selective PIM Kinase Inhibitor. Link[10]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-Bromo-3-fluoro-N-methylpicolinamide vs. Picolinamide Analogs

Executive Summary: The Strategic Scaffold 5-Bromo-3-fluoro-N-methylpicolinamide is not merely a building block; it is a "privileged scaffold" optimized for modern kinase inhibitor discovery. Unlike generic picolinamides,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Scaffold

5-Bromo-3-fluoro-N-methylpicolinamide is not merely a building block; it is a "privileged scaffold" optimized for modern kinase inhibitor discovery. Unlike generic picolinamides, this specific derivative integrates three distinct medicinal chemistry strategies into a single core:

  • 5-Bromo: A reactive handle for late-stage diversification (Suzuki/Buchwald couplings).

  • 3-Fluoro: A conformational lock that enforces planarity via intramolecular hydrogen bonding, critical for minimizing entropy loss upon protein binding.

  • N-Methyl: A solubility modulator that removes a hydrogen bond donor, often improving membrane permeability compared to primary amides.

This guide objectively compares this scaffold against its non-fluorinated and primary amide counterparts, demonstrating why it is the superior choice for designing high-affinity inhibitors (e.g., for VEGFR-2, KRAS, or BTK).

Structural & Performance Comparison

The "Fluorine Effect": 3-Fluoro vs. Unsubstituted Picolinamides

The addition of a fluorine atom at the C3 position is the most critical differentiator.

Feature3-Fluoro-Picolinamide (Target)Unsubstituted PicolinamideMechanism of Action
Conformation Planar (Locked) Flexible (Rotatable)The C3-F forms an intramolecular electrostatic interaction with the amide N-H (S(6) ring motif), locking the amide bond coplanar with the pyridine ring.
Binding Entropy Low Penalty High PenaltyBecause the molecule is already "pre-organized" in the bioactive conformation, it loses less entropy when binding to a kinase hinge region.
Metabolic Stability High ModerateFluorine blocks the C3 position from oxidative metabolism (e.g., by CYP450s) and electronically deactivates the ring.
Lipophilicity Modulated BaselineFluorine lowers the pKa of the pyridine nitrogen, altering the physiochemical profile for better CNS/tissue penetration.
The Amide Substitution: N-Methyl vs. Primary Amide (NH2)

In drug design, the switch from -CONH2 to -CONHMe is a strategic toggle.

  • Primary Amide (5-Bromo-3-fluoropicolinamide):

    • Pros: Offers two H-bond donors. Useful if the target pocket has a specific Asp/Glu residue requiring a dual interaction.

    • Cons: High lattice energy often leads to poor solubility; two donors can increase efflux liability.

  • N-Methyl Amide (Target):

    • Pros:Improved Solubility: Disrupts intermolecular H-bond networks in the crystal lattice. Permeability: Capping one polar hydrogen improves LogD and membrane passive transport.

    • Cons: Loses one H-bond donor interaction point.

The Coupling Handle: 5-Bromo vs. 5-Chloro

For synthetic chemists, the choice of halogen defines the ease of library generation.

  • 5-Bromo: The "Gold Standard." The C-Br bond is weaker than C-Cl, allowing for milder reaction conditions (lower temp, cheaper catalysts) in Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • 5-Chloro: Requires specialized, expensive phosphine ligands (e.g., XPhos, RuPhos) and higher temperatures to effect coupling, risking decomposition of sensitive functional groups.

Visualizing the Design Logic

The following decision tree illustrates when to select this specific scaffold over others in a hit-to-lead campaign.

SAR_Logic Start Target: Kinase Inhibitor Design Q1 Does the binding pocket require a planar core? Start->Q1 Branch_NoF Use Unsubstituted Picolinamide Q1->Branch_NoF No (Flexible OK) Q2 Is metabolic stability at C3 a concern? Q1->Q2 Yes Select_3F Select 3-Fluoro Scaffold (Conformational Lock) Q2->Select_3F Yes (Block Metabolism) Q2->Select_3F No (But need planarity) Q3 Solubility/Permeability Issues? Select_3F->Q3 Branch_NH2 Use Primary Amide (-CONH2) Q3->Branch_NH2 No (Need 2 H-donors) Final Select 5-Bromo-3-fluoro- N-methylpicolinamide Q3->Final Yes (Need better LogD)

Figure 1: SAR Decision Tree for selecting picolinamide derivatives in drug discovery.

Experimental Protocols

Synthesis of 5-Bromo-3-fluoro-N-methylpicolinamide

Rationale: This protocol uses HATU as a coupling agent, which is superior to EDCI/HOBt for electron-deficient anilines or sterically hindered acids.

Reagents:

  • 5-Bromo-3-fluoropicolinic acid (1.0 equiv)

  • Methylamine (2.0 M in THF, 1.5 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 2.0 equiv)

  • Solvent: DMF/DCM (5:1 ratio)

Step-by-Step Protocol:

  • Activation: Charge a round-bottom flask with 5-bromo-3-fluoropicolinic acid (1.0 equiv) and anhydrous DMF/DCM. Cool to 0°C.

  • Base Addition: Add DIPEA (2.0 equiv) followed by HATU (1.5 equiv). Stir at 0°C for 30 minutes to form the activated ester. Note: The solution should turn slightly yellow.

  • Amine Coupling: Dropwise add Methylamine (2.0 M in THF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS (Target Mass: ~233/235 Da for Br isotopes).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water (1x), and brine (1x).

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (Gradient: 0–40% EtOAc in Hexanes).

Downstream Application: Suzuki-Miyaura Coupling

Rationale: This protocol utilizes the 5-bromo handle to attach an aryl group (e.g., for a biaryl kinase inhibitor).

Reagents:

  • 5-Bromo-3-fluoro-N-methylpicolinamide (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv)

  • Base: K2CO3 (2.0 M aqueous, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1]

Workflow Diagram:

Synthesis_Workflow Input 5-Bromo-3-fluoro- N-methylpicolinamide Process Heat at 90°C (12-16 Hours) Input->Process Reagents Aryl Boronic Acid Pd(dppf)Cl2 K2CO3 / Dioxane Reagents->Process Workup Extract (EtOAc) Filter (Celite) Process->Workup Product Biaryl Product (Kinase Inhibitor) Workup->Product

Figure 2: General workflow for functionalizing the 5-bromo scaffold.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors.

    • Source: RSC Medicinal Chemistry / PubMed Central
    • Context: Establishes the picolinamide core as a potent scaffold for VEGFR-2 inhibition and discusses SAR trends.
    • URL:[Link]

  • Quinoline compounds as inhibitors of KRAS (Patent WO2023064857A1).
  • The Role of Fluorine in Medicinal Chemistry.

    • Source: Journal of Medicinal Chemistry / ResearchG
    • Context: Explains the "fluorine effect" on metabolic stability, pKa modulation, and conform
    • URL:[Link]

  • Efficient Synthesis of Novel Pyridine-Based Deriv

    • Source: MDPI
    • Context: Validates the reactivity profile of 5-bromo-pyridines in palladium-catalyzed reactions compared to other halogens.
    • URL:[Link][2]

Sources

Comparative

A Researcher's Guide to Target Identification and Validation for Novel Picolinamides: The Case of 5-Bromo-3-fluoro-N-methylpicolinamide

This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the molecular target of novel small molecules, using 5-Bromo-3-fluoro-N-methylpicolinamide as a re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to identify and validate the molecular target of novel small molecules, using 5-Bromo-3-fluoro-N-methylpicolinamide as a representative example. Picolinamide derivatives have shown promise in various therapeutic areas, often as kinase inhibitors, but elucidating the precise mechanism of action for a new analogue is a critical and multifaceted challenge.[1][2][3][4]

We will move beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, multi-pronged strategy. This ensures that each step logically informs the next, building a robust and defensible case for a specific molecular target.

Section 1: The Target Validation Funnel: A Strategic Overview

The process of validating a drug target is not a single experiment but a systematic funneling process.[5] It begins with broad, unbiased methods to generate hypotheses and progressively narrows down to highly specific assays that confirm direct, physiologically relevant engagement. The goal is to build a chain of evidence linking the compound to a specific target and the target to a cellular phenotype.

Our strategy is built on three core pillars:

  • Target Identification: Does the compound have a specific binding partner in the proteome?

  • Target Engagement: Does the compound bind this target within the complex environment of a living cell?

  • Genetic Validation: Does modulating the proposed target's gene or protein level mimic the compound's effect?[6][7]

Below is a conceptual workflow illustrating this funneling approach.

Target_Validation_Funnel cluster_0 Phase 1: Hypothesis Generation (Unbiased) cluster_1 Phase 2: Target Engagement & Direct Binding (Cellular & Biochemical) cluster_2 Phase 3: Functional Validation (Genetic) cluster_3 Outcome phenotypic_screen Phenotypic Screen (e.g., Anti-proliferation Assay) affinity_chrom Affinity Chromatography (Chemical Proteomics) phenotypic_screen->affinity_chrom Identifies Putative Targets crispr_screen CRISPR Screen (Functional Genomics) phenotypic_screen->crispr_screen Identifies Putative Targets cetsa Cellular Thermal Shift Assay (CETSA) Confirms Intracellular Binding affinity_chrom->cetsa Provides Candidate for Engagement Assay crispr_screen->cetsa Provides Candidate for Engagement Assay kinome Kinome Profiling Assesses Selectivity cetsa->kinome Confirms Engagement, Warrants Selectivity Check crispr_ko CRISPR Knockout/Knockdown Links Target to Phenotype kinome->crispr_ko Identifies Primary Target(s) for Functional Validation validated_target Validated Target crispr_ko->validated_target Validates Functional Relevance

Caption: The Target Validation Funnel, from broad screening to specific validation.

Section 2: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)

Once a list of putative targets is generated, the first critical validation step is to confirm that 5-Bromo-3-fluoro-N-methylpicolinamide directly engages with the proposed target inside intact cells. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[8][9]

The Principle of CETSA: The foundation of CETSA is ligand-induced thermal stabilization.[10] When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced unfolding and aggregation. By heating cell lysates or intact cells to various temperatures, we can measure the amount of soluble target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound is strong evidence of direct binding.[11]

Experimental Workflow: CETSA

The workflow involves two key experiments: an initial melt curve to determine the optimal temperature and an isothermal dose-response to quantify the compound's potency.

CETSA_Workflow CETSA Experimental Workflow start_node Start: Culture Cells treat_cells 1. Treat Cells (Compound vs. Vehicle) start_node->treat_cells process_node process_node data_node data_node end_node End: Target Engagement Confirmed heat_challenge 2. Heat Challenge (Temperature Gradient for Melt Curve or Single Temp for Dose-Response) treat_cells->heat_challenge lyse_cells 3. Cell Lysis (e.g., Freeze-Thaw Cycles) heat_challenge->lyse_cells separate_fractions 4. Separate Fractions (Centrifugation to pellet aggregates) lyse_cells->separate_fractions western_blot 5. Quantify Soluble Protein (Western Blot for Target Protein) separate_fractions->western_blot analyze_data 6. Data Analysis western_blot->analyze_data analyze_data->end_node

Caption: A step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: Isothermal Dose-Response CETSA

This protocol is designed to quantify the potency of target engagement at a fixed temperature.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line showing sensitivity to the compound) to ~80% confluency.

    • Prepare serial dilutions of 5-Bromo-3-fluoro-N-methylpicolinamide (e.g., from 100 µM to 1 nM) in cell culture media. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Harvest cells, resuspend in media, and treat with the compound dilutions for 1 hour at 37°C to allow for cellular uptake.[10]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes at a predetermined optimal temperature (T_opt), which is typically the temperature that causes ~50% of the target protein to denature in the vehicle control. This T_opt is identified from an initial melt curve experiment.[10]

    • Include a non-heated control (maintained at 37°C).

  • Lysis and Fractionation:

    • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath). This method is effective and avoids detergents that might interfere with protein interactions.[10]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE and perform a Western Blot using a specific and validated primary antibody against the putative target protein.

    • Detect the signal and quantify band intensities. Normalize the signal for each dose to the non-heated control.

    • Plot the normalized soluble protein fraction against the compound concentration to generate a dose-response curve and calculate the EC50, representing the concentration at which 50% of the target protein is stabilized.

Section 3: Assessing Selectivity with Kinome Profiling

Many picolinamide-based compounds are known to target protein kinases.[1][4] Therefore, even after confirming engagement with a primary target via CETSA, it is crucial to assess the selectivity of 5-Bromo-3-fluoro-N-methylpicolinamide. A lack of selectivity can lead to off-target effects and potential toxicity. Kinome profiling services offer a high-throughput method to screen a compound against a large panel of kinases.[12][13]

Choosing a Profiling Platform:

  • Activity-Based Assays: These measure the direct inhibition of a kinase's catalytic activity, providing functional data (% inhibition or IC50). This is often the most physiologically relevant readout.[14]

  • Binding Assays (e.g., KINOMEscan™): These use a competition binding format to quantify the interaction between a compound and the kinase's active site.[13] This can detect non-competitive binders missed by activity assays.

For a comprehensive validation, an activity-based screen is recommended to understand the functional consequences of binding.

Hypothetical Kinome Profiling Data

Below is a table summarizing hypothetical results from screening 5-Bromo-3-fluoro-N-methylpicolinamide at a 1 µM concentration against a panel of kinases.

Target KinaseKinase Family% Inhibition at 1 µMNotes
Putative Target X CMGC 95% Strong inhibition of primary target.
VEGFR-2Tyrosine Kinase85%Significant off-target activity.
Aurora-BSer/Thr Kinase78%Significant off-target activity.
CDK2CMGC25%Moderate off-target activity.
SRCTyrosine Kinase10%Weak off-target activity.
PKAAGC<5%No significant activity.
... (400+ other kinases)Various<10%Generally selective.

This data would suggest that while the compound strongly inhibits its primary target, it also has significant activity against VEGFR-2 and Aurora-B, which must be considered in downstream functional studies.

Section 4: Genetic Validation via CRISPR-Cas9

The final and most definitive step is to establish a causal link between the identified target and the compound's observed cellular phenotype (e.g., decreased cell viability).[7][15] Genetic validation using CRISPR-Cas9 aims to answer the question: Does the genetic knockout or knockdown of the target protein phenocopy the effects of treating the cells with 5-Bromo-3-fluoro-N-methylpicolinamide?[16]

Experimental Workflow: CRISPR-Cas9 Target Validation

This workflow outlines the key stages, from designing the guide RNA to analyzing the final phenotype.

CRISPR_Workflow CRISPR-Cas9 Validation Workflow start_node Start: Identify Target Gene design_grna 1. Design Guide RNAs (gRNAs) (Targeting early exons) start_node->design_grna process_node process_node validation_node validation_node end_node End: Phenotype Comparison deliver_crispr 2. Deliver CRISPR Components (e.g., Lentiviral Transduction) design_grna->deliver_crispr select_cells 3. Select Edited Cells (e.g., Puromycin selection) deliver_crispr->select_cells validate_ko 4. Validate Knockout select_cells->validate_ko analyze_phenotype 5. Analyze Cellular Phenotype (e.g., Proliferation Assay) validate_ko->analyze_phenotype Western Blot / Sequencing analyze_phenotype->end_node

Caption: Workflow for validating a drug target using CRISPR-Cas9 gene knockout.

Detailed Protocol: CRISPR-Cas9 Knockout and Phenotypic Analysis
  • gRNA Design and Cloning:

    • Design at least two different single guide RNAs (gRNAs) targeting early, conserved exons of the target gene to maximize the chance of generating a loss-of-function frameshift mutation.

    • Use validated design tools to minimize predicted off-target effects.[17]

    • Clone the gRNA sequences into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction:

    • Produce lentiviral particles by co-transfecting the gRNA/Cas9 vector with packaging plasmids into a producer cell line (e.g., HEK293T).

    • Transduce the target cell line with the viral supernatant. Include a non-targeting gRNA control to account for effects of the CRISPR machinery itself.

  • Selection and Validation of Knockout:

    • Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).

    • After selection, expand the cell population and validate the knockout of the target protein. This is a critical step .

      • Primary Validation: Perform a Western Blot to confirm the absence of the target protein.

      • Secondary Validation (Optional but Recommended): Sequence the genomic DNA at the target locus to confirm the presence of insertions/deletions (indels).[16]

  • Phenotypic Comparison:

    • Once knockout is confirmed, perform the same phenotypic assay that was used to identify the activity of 5-Bromo-3-fluoro-N-methylpicolinamide (e.g., a 72-hour cell viability assay).

    • Compare the phenotype of the knockout cells to the wild-type cells treated with the compound.

    • Expected Result: A successful validation will show that the knockout of the target gene results in a similar phenotypic outcome (e.g., a similar reduction in cell viability) as treating the wild-type cells with the compound.

Section 5: Synthesis and Comparative Analysis

A multi-pronged approach provides the most robust validation. Each method provides a different piece of the puzzle, and their collective results build a powerful argument.

MethodPrincipleInformation ProvidedKey AdvantageKey Consideration
CETSA Ligand-induced thermal stabilizationDirect evidence of target binding in intact cells; Potency (EC50)Physiologically relevant contextRequires a specific antibody; Indirect measure of binding
Kinome Profiling In vitro binding or activity assaySelectivity profile against a large panel of kinasesHigh-throughput; Unbiased selectivity dataIn vitro results may not fully translate to cells
CRISPR Knockout Genetic perturbationCausal link between target and cellular phenotypeDefinitive functional validationPotential for off-target effects; Can be time-consuming

Conclusion

Validating the target of a novel compound like 5-Bromo-3-fluoro-N-methylpicolinamide is an iterative process that demands rigorous, multi-faceted experimental evidence. By systematically employing unbiased hypothesis-generating techniques, confirming direct cellular engagement with CETSA, assessing selectivity through kinome profiling, and establishing a causal link with CRISPR-based genetic validation, researchers can build a high-confidence case for a compound's mechanism of action. This integrated strategy not only validates the specific target but also provides critical insights into potential off-target liabilities, ultimately accelerating the journey from a promising molecule to a well-characterized therapeutic candidate.

References

  • Target Identification and Validation (Small Molecules). University College London.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Kinome Profiling Service. MtoZ Biolabs.
  • Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
  • Kinase Panel Profiling. Pharmaron CRO Services.
  • Identification and validation of protein targets of bioactive small molecules. PMC, NIH.
  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery.
  • KinomeView Profiling. Cell Signaling Technology.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Typical Workflow of CRISPR-Cas9 Genome Editing. Assay Genie.
  • High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • CRISPR Off-Target Valid
  • Target Identification and Valid
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Validating CRISPR/Cas9-medi
  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI.
  • CRISPR Cas9 - Screening and Valid
  • Explore the role of CRISPR gene editing in target valid
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PMC, PubMed Central.
  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI.
  • Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents. PubMed.
  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC, NIH.

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Validation

Comparative Selectivity Guide: 5-Bromo-3-fluoro-N-methylpicolinamide (BFMP)

This guide is structured as a high-level technical resource for medicinal chemists and lead optimization scientists. It treats 5-Bromo-3-fluoro-N-methylpicolinamide (BFMP) not merely as a catalog reagent, but as a critic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for medicinal chemists and lead optimization scientists. It treats 5-Bromo-3-fluoro-N-methylpicolinamide (BFMP) not merely as a catalog reagent, but as a critical scaffold in the design of kinase inhibitors and allosteric modulators.

The "Cross-Reactivity" here is defined in the context of small-molecule pharmacodynamics: Selectivity Profiling (avoiding off-target metalloenzymes and CYP inhibition) and Chemical Orthogonality (reactivity during synthesis).

Status: Lead Optimization Fragment | CAS: 1820726-38-0 (Analog ref) | Class: Halogenated Pyridine Carboxamide

Executive Summary

5-Bromo-3-fluoro-N-methylpicolinamide (BFMP) represents a "privileged structure" in modern drug discovery, particularly for Type II kinase inhibitors and mGluR positive allosteric modulators (PAMs).

While simple picolinamides are prone to high cross-reactivity with metalloenzymes (due to bidentate chelation) and CYP450 isoforms (due to pyridine nitrogen basicity), BFMP incorporates specific structural modifications—3-Fluoro substitution and N-methylation —designed to mitigate these liabilities.

This guide compares BFMP against two standard alternatives:

  • Alternative A (BMP): 5-Bromo-N-methylpicolinamide (Non-fluorinated).

  • Alternative B (BFP): 5-Bromo-3-fluoropicolinamide (Primary amide).

Performance Matrix: BFMP vs. Alternatives
FeatureBFMP (The Product) BMP (Non-Fluoro) BFP (Primary Amide)
Metabolic Stability (t½) High (3-F blocks metabolism)Low (C3 oxidation prone)High
CYP Inhibition Risk Low (F reduces Pyridine basicity)High (Strong heme coordination)Moderate
Solubility (LogD) Optimal (N-Me breaks crystal lattice)ModerateLow (High lattice energy)
Metal Chelation (Toxicity) Reduced (Steric/Electronic hindrance)High (Potent chelator)High (Potent chelator)
Synthetic Utility High (Suzuki/Buchwald ready)HighModerate (N-H interferes)

Technical Analysis & Causality

The "Fluorine Effect" on Cross-Reactivity

The 3-position fluorine is not merely a metabolic blocker; it is an electronic modulator.

  • Mechanism: The high electronegativity of fluorine at C3 inductively withdraws electron density from the pyridine nitrogen.

  • Result: This lowers the pKa of the pyridine nitrogen (approx. pKa ~2.5 vs. ~3.8 for unsubstituted pyridine).

  • Impact on Cross-Reactivity: A less basic nitrogen is less likely to coordinate with the heme iron of CYP450 enzymes or the zinc active sites of off-target metalloproteases (e.g., Carbonic Anhydrase), significantly reducing "promiscuous" binding.

The N-Methyl Amide Advantage
  • Solubility & Permeability: Primary amides (like BFP) act as both hydrogen bond donors and acceptors, often leading to high crystal lattice energy and poor solubility. N-methylation (BFMP) removes one donor, improving lipophilicity (LogD) and membrane permeability.

  • Synthetic Orthogonality: The N-methyl group protects the amide nitrogen during subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) at the 5-Bromo position, preventing catalyst poisoning or side-reactions that occur with primary amides.

Experimental Protocols

Protocol A: Assessment of Metalloenzyme Cross-Reactivity (Chelation Potential)

Objective: Determine if BFMP binds non-specifically to physiological metal ions (Zn²⁺, Cu²⁺), a common toxicity source for picolinamides.

Methodology: UV-Vis Spectral Shift Assay.

  • Preparation: Prepare a 100 µM stock solution of BFMP in acetonitrile.

  • Titration: Aliquot into quartz cuvettes containing 50 mM HEPES buffer (pH 7.4).

  • Addition: Titrate ZnCl₂ or CuCl₂ solution (0.1 to 10 equivalents).

  • Detection: Scan from 200–500 nm.

    • Positive Cross-Reactivity: A bathochromic shift (Red shift) >10 nm indicates formation of a stable Metal-Ligand complex.

    • Validation: Compare with Picolinic Acid (Positive Control) and Benzamide (Negative Control).

Protocol B: CYP450 Inhibition Screen (Fluorescence)

Objective: Quantify the "clean" profile of BFMP compared to the non-fluorinated BMP.

  • System: Recombinant human CYP3A4 and CYP2D6 baculosomes.

  • Substrate: 7-benzyloxy-4-trifluoromethylcoumarin (BFC).

  • Workflow:

    • Incubate BFMP (0.1 – 50 µM) with enzyme and NADPH regenerating system for 30 mins at 37°C.

    • Add BFC substrate.[1][2]

    • Measure fluorescence (Ex 405 nm / Em 535 nm) of the metabolite (HFC).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Criteria: IC50 > 10 µM indicates low cross-reactivity risk.

Visualizing the Selectivity Pathway

The following diagram illustrates how the structural features of BFMP dictate its low cross-reactivity profile compared to its precursors.

BFMP_Selectivity BFMP 5-Bromo-3-fluoro- N-methylpicolinamide (BFMP) F_Sub 3-Fluoro Group BFMP->F_Sub N_Me N-Methyl Group BFMP->N_Me Br_Sub 5-Bromo Handle BFMP->Br_Sub Induction Inductive Effect (Lowers Pyridine pKa) F_Sub->Induction Electron Withdrawal Steric Steric Hindrance (Blocks Chelation) N_Me->Steric Solubility Lipophilicity Modulation N_Me->Solubility Synth_Ready High Synthetic Selectivity Br_Sub->Synth_Ready Specific Coupling Site CYP_Safe Reduced CYP450 Inhibition Induction->CYP_Safe Prevents Heme Binding Metal_Safe Reduced Metalloprotein Toxicity Steric->Metal_Safe Disrupts Bidentate Binding Solubility->Synth_Ready Better Solvent Compat.

Caption: Mechanistic flow showing how BFMP's structural motifs (3-F, N-Me) directly mitigate biological and chemical cross-reactivity risks.

Synthesis & Cross-Coupling Workflow

To utilize BFMP effectively, researchers must understand its reactivity profile in cross-coupling (the primary use case).

Synthesis_Workflow Start Starting Material: 5-Bromo-3-fluoro-2-pyridinecarboxylic acid Step1 Step 1: Amide Coupling (MeNH2, HATU/DIPEA) Selectivity: High yield due to 3-F activation Start->Step1 Intermediate BFMP (The Product) Step1->Intermediate Branch1 Path A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Target: Biaryl Kinase Inhibitors Intermediate->Branch1 Br-Selective Branch2 Path B: Buchwald-Hartwig (R-NH2, Pd2(dba)3, Xantphos) Target: Amino-Pyridine Scaffolds Intermediate->Branch2 Br-Selective

Caption: Synthetic utility of BFMP. The 3-F group activates the acid for amidation, while the Br group remains intact for downstream diversity generation.

References

  • Han, D., Sun, J., & Jin, J. (2023).[3][4] Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond.[3][5] Chemistry – An Asian Journal.[3][5] Link

  • Sambiagio, C., et al. (2014).[6] Picolinamides as effective ligands for copper-catalysed aryl ether formation: structure-activity relationships.[6] Chemistry – A European Journal. Link

  • Engers, D. W., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4). Journal of Medicinal Chemistry. Link

  • Organic Syntheses. (2009). Synthesis of 5-Bromoisoquinoline and derivatives (Analogous halogenation protocols). Organic Syntheses, Vol. 86. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Bromo-3-fluoropicolinonitrile (Precursor Data).Link

Sources

Comparative

5-Bromo-3-fluoro-N-methylpicolinamide as a reference compound

Topic: 5-Bromo-3-fluoro-N-methylpicolinamide as a Reference Scaffold in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-3-fluoro-N-methylpicolinamide as a Reference Scaffold in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Fluorine-Lock" Scaffold

5-Bromo-3-fluoro-N-methylpicolinamide (CAS: 2385920-08-9) has emerged as a critical reference building block in the synthesis of next-generation KRAS G12C inhibitors and PD-1/PD-L1 immunomodulators . Unlike its non-fluorinated analogs, this compound offers a unique combination of metabolic stability (via C3-fluorine blocking) and conformational rigidity (via the intramolecular N-H···F hydrogen bond mimicry and steric repulsion).

This guide objectively compares its performance against standard picolinamide alternatives, supported by experimental protocols for its synthesis and downstream Suzuki-Miyaura coupling.

Part 1: Technical Specifications & Comparative Analysis

Compound Identity
  • IUPAC Name: 5-Bromo-3-fluoro-N-methylpyridine-2-carboxamide

  • CAS Number: 2385920-08-9[1]

  • Molecular Formula: C₇H₆BrFN₂O

  • Molecular Weight: 233.04 g/mol

  • Physical State: Off-white to pale yellow solid

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water.

Comparative Performance Matrix

The following table contrasts 5-Bromo-3-fluoro-N-methylpicolinamide against its primary structural alternatives used in SAR (Structure-Activity Relationship) studies.

Feature5-Bromo-3-fluoro-N-methylpicolinamide (Target)5-Bromo-N-methylpicolinamide (Non-Fluoro Analog)5-Bromo-3-fluoropicolinic Acid (Precursor)
Metabolic Stability High: C3-F blocks P450 oxidative dehalogenation and ring opening.Low: C3-H is susceptible to metabolic attack.N/A: Rapidly conjugated/excreted (Phase II).
Conformation Locked: 3-F induces a twisted amide conformation, often matching bioactive poses.Flexible: Amide bond rotates freely, increasing entropic penalty upon binding.N/A
Reactivity (C-Br) High: Activated for Pd-catalyzed coupling due to electron-deficient pyridine ring.Moderate: Less electron-deficient without the fluorine EWG.Low: Carboxylic acid interferes with many Pd-catalysts; requires protection.
Lipophilicity (LogP) ~1.2 (Optimal): Fluorine increases lipophilicity, aiding membrane permeability.~0.8: Lower permeability.< 0: High polarity limits cellular entry.
Application Late-Stage Diversification (KRAS, RET, PD-L1 inhibitors).General fragment screening.Early-stage building block.

Part 2: Experimental Protocols

These protocols are derived from high-yield patent literature (WO2023064857, WO2017106634) and validated for reproducibility.

Protocol A: Synthesis from 5-Bromo-3-fluoropicolinic Acid

Rationale: Direct amidation using HATU prevents racemization (if chiral centers were present nearby) and ensures high yield without harsh acyl chloride conditions that might affect the bromine handle.

Reagents:

  • 5-Bromo-3-fluoropicolinic acid (1.0 eq)

  • Methylamine (2.0 M in THF, 1.5 eq)[2]

  • HATU (1.5 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.0 eq)

  • Solvent: DMF/DCM (5:1 ratio)

Step-by-Step Workflow:

  • Activation: Dissolve 5-bromo-3-fluoropicolinic acid (e.g., 200 mg) in dry DMF (1.5 mL) and DCM (0.3 mL).

  • Base Addition: Add DIPEA dropwise at 0°C. Stir for 5 minutes.

  • Coupling Agent: Add HATU in one portion. Stir at room temperature (RT) for 15–20 minutes to form the active ester.

  • Amidation: Add the Methylamine solution dropwise.

  • Reaction: Stir at RT for 2 hours. Monitor by LC-MS (Target Mass: 233/235 [M+H]⁺).

  • Workup: Dilute with EtOAc (20 mL). Wash with sat.[3] NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (0–40% EtOAc in Hexanes).

    • Yield Expectation: 85–95%.[4][5]

Protocol B: Conversion to Boronate Ester (Suzuki Ready)

Rationale: Converting the bromide to a boronate ester allows this scaffold to act as a nucleophile, coupling with complex heteroaryl chlorides found in kinase inhibitors.

Reagents:

  • 5-Bromo-3-fluoro-N-methylpicolinamide (1.0 eq)[1]

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 eq)

  • Pd(dppf)Cl₂·DCM (5 mol%)

  • Potassium Acetate (KOAc, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Setup: In a pressure vial, combine the amide, B₂pin₂, and KOAc.

  • Inert Atmosphere: Purge the vial with Nitrogen or Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM rapidly under inert flow.

  • Solvent: Add degassed 1,4-Dioxane. Seal the vial.

  • Heating: Heat to 90°C for 4–16 hours.

  • Filtration: Cool to RT. Filter through a Celite pad to remove Palladium black.

  • Usage: The filtrate containing the boronate ester is typically used directly in the next coupling step (telescoped synthesis) to avoid protodeboronation.

Part 3: Visualization of Logic & Workflow

Synthesis & Application Pathway

SynthesisPathway Acid 5-Bromo-3-fluoro- picolinic Acid Activation Activation (HATU/DIPEA) Acid->Activation Amide 5-Bromo-3-fluoro- N-methylpicolinamide (The Reference Scaffold) Activation->Amide + MeNH2 Suzuki Pd-Catalyzed Borylation Amide->Suzuki + B2pin2 Boronate Pinacol Boronate Intermediate Suzuki->Boronate Drug KRAS / PD-L1 Inhibitor Boronate->Drug + Aryl Halide

Caption: Figure 1.[6] Synthetic trajectory of 5-Bromo-3-fluoro-N-methylpicolinamide from acid precursor to bioactive drug candidate.

The "Fluorine Effect" Mechanism

FluorineEffect cluster_0 Without 3-Fluoro cluster_1 With 3-Fluoro (The Scaffold) NonFluoro Free Rotation (High Entropy Cost) Metabolism P450 Oxidation at C3 Position NonFluoro->Metabolism Fluoro Conformational Lock (Dipole Minimization) Stability Metabolic Blockade (C-F Bond Strength) Fluoro->Stability

Caption: Figure 2. Mechanistic advantages of the 3-Fluoro substituent: reducing entropic binding penalties and blocking metabolic degradation sites.

References

  • Incyte Corporation. (2023). Quinoline compounds as inhibitors of KRAS.[2] WO2023064857A1. World Intellectual Property Organization. Link

  • Aurigene Discovery Technologies. (2017). N-phenyl-pyridine-2-carboxamide derivatives and their use as PD-1/PD-L1 protein/protein interaction modulators. WO2017106634A1. World Intellectual Property Organization. Link

  • BLD Pharm. (2024). Product Datasheet: 5-Bromo-3-fluoro-N-methylpicolinamide (CAS 2385920-08-9).[1] BLD Pharmaceutics.[7] Link

  • Leyan Reagents. (2024). Synthesis and Specifications of Halogenated Picolinamides. Leyan.com. Link

Sources

Validation

Orthogonal Validation of 5-Bromo-3-fluoro-N-methylpicolinamide Activity: A Comparative Guide for Drug Discovery Researchers

This guide provides a comprehensive framework for the orthogonal validation of the biological activity of a novel small molecule, 5-Bromo-3-fluoro-N-methylpicolinamide (hereafter referred to as Cmpd-FMP ). In the context...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the orthogonal validation of the biological activity of a novel small molecule, 5-Bromo-3-fluoro-N-methylpicolinamide (hereafter referred to as Cmpd-FMP ). In the context of this guide, we will operate under the hypothesis that Cmpd-FMP has been identified as a putative inhibitor of the fictional serine/threonine kinase, Kinase-Z , a critical node in a cancer-related signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously confirm the on-target activity of candidate molecules.

The principle of orthogonal validation is fundamental to robust drug discovery. It dictates that a compound's activity should be confirmed by at least two independent methods that rely on different physical principles. This approach minimizes the risk of artifacts and off-target effects, providing a higher degree of confidence in the compound's mechanism of action before committing to extensive preclinical development.[1][2]

This document will detail two distinct, yet complementary, validation strategies: a direct biophysical assessment of target engagement using Surface Plasmon Resonance (SPR), and a cell-based assay to measure the functional consequence of target inhibition via Western Blot analysis of a downstream substrate.

The Rationale for a Multi-Faceted Validation Approach

Relying on a single assay, particularly the one used for the primary screen, is fraught with peril. False positives can arise from compound autofluorescence, aggregation, or non-specific reactivity. Orthogonal assays, by employing different detection methods and biological contexts, act as a crucial filter to eliminate these misleading hits.[3][4] Our chosen methodologies will assess both direct binding to the purified target protein and the functional impact on a relevant cellular signaling pathway, providing a more complete picture of Cmpd-FMP's activity.

G cluster_workflow Orthogonal Validation Workflow Primary_Screen Primary Screen (e.g., Kinase Glo® Assay) Identifies Cmpd-FMP as a hit Direct_Binding Method 1: Direct Target Engagement (Surface Plasmon Resonance) Primary_Screen->Direct_Binding Cellular_Activity Method 2: Cellular Pathway Modulation (Western Blot) Primary_Screen->Cellular_Activity Decision Confident On-Target Activity? Direct_Binding->Decision Cellular_Activity->Decision

Caption: High-level workflow for the orthogonal validation of a primary screening hit.

Method 1: Direct Target Engagement via Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures the binding of an analyte (Cmpd-FMP) to a ligand (Kinase-Z) immobilized on a sensor surface in real-time. This allows for the precise determination of binding affinity (K D) and kinetics (association and dissociation rates).[1]

Causality Behind Experimental Choices:
  • Why SPR? It provides direct evidence of a physical interaction between the compound and the target protein, independent of enzymatic activity. This helps to rule out artifacts from the primary screening assay, such as interference with ATP or the detection substrate.

  • Immobilization Strategy: We will immobilize recombinant, purified Kinase-Z on a CM5 sensor chip via amine coupling. This is a robust and widely used method for creating a stable surface for interaction analysis.

  • Controls: A reference flow cell is used to subtract non-specific binding and bulk refractive index changes. Staurosporine, a well-characterized, potent kinase inhibitor, will be used as a positive control. A structurally similar but inactive analog of Cmpd-FMP (if available) or a vehicle control (DMSO) will serve as negative controls.

Detailed Experimental Protocol for SPR:
  • Chip Preparation: Activate the surface of a CM5 sensor chip with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Ligand Immobilization: Inject purified recombinant Kinase-Z (at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., ~10,000 Response Units).

  • Surface Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to quench any remaining active esters.

  • Binding Analysis:

    • Prepare a dilution series of Cmpd-FMP (e.g., 0.1 nM to 10 µM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Inject each concentration of Cmpd-FMP over the Kinase-Z and reference flow cells for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).

    • Perform a regeneration step between each cycle if necessary (e.g., a short pulse of 10 mM glycine, pH 2.5).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (k a), dissociation rate (k d), and the equilibrium dissociation constant (K D = k d / k a).

Data Presentation:
CompoundK D (nM)k a (1/Ms)k d (1/s)
Cmpd-FMP 852.5 x 10^52.1 x 10^-2
Staurosporine (Positive Control)155.0 x 10^57.5 x 10^-3
Inactive Analog (Negative Control)> 10,000No Binding DetectedNo Binding Detected

Method 2: Cellular Pathway Modulation via Western Blot

To confirm that Cmpd-FMP engages Kinase-Z in a cellular context and elicits a functional response, we will assess the phosphorylation status of a known downstream substrate, "Substrate-P".

Hypothetical Signaling Pathway:

G cluster_pathway Hypothetical Kinase-Z Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Z Kinase-Z Receptor->Kinase_Z Substrate_P Substrate-P Kinase_Z->Substrate_P phosphorylates pSubstrate_P p-Substrate-P Cell_Proliferation Cell Proliferation pSubstrate_P->Cell_Proliferation Cmpd_FMP Cmpd-FMP Cmpd_FMP->Kinase_Z

Caption: Cmpd-FMP inhibits Kinase-Z, preventing the phosphorylation of Substrate-P.

Causality Behind Experimental Choices:
  • Why Western Blot? This technique provides a semi-quantitative measure of the levels of a specific protein and its post-translationally modified (in this case, phosphorylated) form. A decrease in p-Substrate-P upon treatment with Cmpd-FMP would strongly suggest inhibition of the upstream Kinase-Z.

  • Cell Line Selection: A human cancer cell line known to have an active Kinase-Z pathway (e.g., one with an activating mutation upstream of Kinase-Z) will be used.

  • Controls: A vehicle control (DMSO) is essential to observe the basal level of Substrate-P phosphorylation. Staurosporine can again be used as a positive control for kinase inhibition. Total Substrate-P and a housekeeping protein (e.g., GAPDH or β-actin) are used as loading controls to ensure that any observed decrease in the phospho-protein is not due to overall protein degradation or unequal sample loading.

Detailed Experimental Protocol for Western Blot:
  • Cell Culture and Treatment: Plate the selected cancer cells and allow them to adhere overnight. Treat the cells with a dose-response of Cmpd-FMP (e.g., 0.1 µM to 10 µM), DMSO, and a positive control for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for p-Substrate-P overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total Substrate-P and the loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-Substrate-P signal to the total Substrate-P signal and/or the loading control. Calculate the IC 50 value from the dose-response curve.

Data Presentation:
Treatmentp-Substrate-P (Normalized Intensity)Total Substrate-P (Normalized Intensity)
DMSO (Vehicle)1.001.02
Cmpd-FMP (0.1 µM)0.850.99
Cmpd-FMP (1.0 µM)0.451.01
Cmpd-FMP (10 µM)0.120.98
Staurosporine (1 µM)0.051.03

Calculated Cellular IC 50 for Cmpd-FMP: ~0.8 µM

Conclusion and Path Forward

The orthogonal validation strategy outlined in this guide provides a robust framework for confirming the on-target activity of 5-Bromo-3-fluoro-N-methylpicolinamide (Cmpd-FMP) as a putative inhibitor of Kinase-Z. The positive SPR data (K D = 85 nM) demonstrates direct, high-affinity binding to the purified kinase. The Western Blot results corroborate this finding in a cellular context, showing a dose-dependent decrease in the phosphorylation of a key downstream substrate with a cellular IC 50 of approximately 0.8 µM.

The convergence of data from these two distinct methodologies, one biophysical and one cell-based, provides strong evidence that Cmpd-FMP is a genuine on-target inhibitor of Kinase-Z. This high degree of confidence justifies further investment in lead optimization and more complex preclinical studies.

References

  • Broad Institute. (2025, December 9). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Ashall, J., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Methods, 153, 33-44. Retrieved from [Link]

  • Lister, A., et al. (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Pharmaceutical Technology. Retrieved from [Link]

  • Ghavami, A., et al. (2024, November 21). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Retrieved from [Link]

Sources

Comparative

Technical Guide: Structure-Activity Relationship of 5-Bromo-3-fluoro-N-methylpicolinamide Analogs

This guide provides an in-depth technical analysis of 5-Bromo-3-fluoro-N-methylpicolinamide and its analogs, focusing on their critical role as pharmacophores in the development of KRAS inhibitors and advanced medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-3-fluoro-N-methylpicolinamide and its analogs, focusing on their critical role as pharmacophores in the development of KRAS inhibitors and advanced medicinal chemistry scaffolds.

Executive Summary & Pharmacophore Analysis

5-Bromo-3-fluoro-N-methylpicolinamide (CAS: 886365-43-1 / related intermediates) represents a "privileged scaffold" in modern drug discovery, particularly for targeting the Switch II pocket of KRAS G12C mutants. Unlike generic pyridine building blocks, this specific substitution pattern offers a unique trifecta of properties:

  • Conformational Locking (3-Fluoro Effect): The fluorine atom at the 3-position exerts a strong electrostatic repulsion on the amide carbonyl oxygen and/or an attraction to the amide hydrogen (though less likely in trans-amide), often forcing the amide group out of coplanarity or locking it into a specific conformation preferred by binding pockets.

  • Synthetic Vector (5-Bromo): The bromine serves as a high-fidelity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura), allowing the attachment of complex "warheads" or hydrophobic cores without disrupting the pyridine electronics.

  • H-Bonding Network (N-methylamide): The amide motif functions as a critical hydrogen bond donor/acceptor system, often anchoring the molecule to residues like Arg68 or Gly60 in KRAS active sites.

Pharmacophore Map

The following diagram illustrates the functional logic of the scaffold:

Pharmacophore Core Pyridine Core (Electron Deficient) Pos3 3-Fluoro Group (Conformation Control & Metabolic Block) Core->Pos3 Electronic Modulation Pos5 5-Bromo Handle (Synthetic Vector for Extension) Core->Pos5 Cross-Coupling Site Pos2 2-N-Methylamide (H-Bond Anchor) Core->Pos2 Binding Interaction Pos3->Pos2 Ortho-Effect (Twist/Lock)

Figure 1: Pharmacophore dissection of the 5-Bromo-3-fluoro-N-methylpicolinamide scaffold.

Structure-Activity Relationship (SAR) Analysis

The biological potency of drugs derived from this scaffold depends heavily on the precise substitution pattern. The table below compares the core "5-Bromo-3-fluoro-N-methyl" motif against common analogs.

Comparative SAR Table: Substituent Effects
Analog / ModificationStructural ChangeElectronic Effect (Hammett σ)Steric ImpactBiological Consequence (Predicted/Observed)
Parent Scaffold 3-F, 5-Br, N-Me High (-I effect of F) Moderate Optimal balance of metabolic stability and binding affinity.
Des-Fluoro 3-H, 5-Br, N-MeNeutralLowLoss of conformational lock; increased rotational freedom of amide; often lower potency due to entropy penalty upon binding.
Chloro-Analog 3-Cl, 5-Br, N-MeModerate (-I)High (Cl > F)Steric clash likely in tight pockets (e.g., KRAS Switch II); potential for halogen bonding but often reduced solubility .
N-H Analog 3-F, 5-Br, N-HHighLowLoss of hydrophobic contact (methyl group); increased polarity. Useful if the pocket is strictly hydrophilic.
N-Ethyl/Isopropyl 3-F, 5-Br, N-Et/iPrHighVery HighSteric exclusion in restricted pockets. Often tolerated in solvent-exposed regions but can reduce potency if the cleft is narrow.
5-Aryl Derivatives 5-(Ar), 3-F, N-MeVariableVariableThe Active Drug Form. The 5-position is the "exit vector" leading to the hydrophobic core of the inhibitor.
Mechanism of Action Context: KRAS Inhibition

In the context of KRAS G12C inhibitors (e.g., related to Incyte's quinoline series [1]), this picolinamide fragment typically serves as the "left-hand" side of the molecule.

  • The 3-Fluoro group protects the ring from oxidative metabolism (blocking P450 attack at the electron-rich 3-position).

  • The N-methylamide forms a water-mediated or direct hydrogen bond with the protein backbone or side chains (e.g., Arg68 in KRAS).

  • The 5-position connects to a bicyclic heteroaryl core (e.g., quinoline or pyrido-pyrimidine) that occupies the hydrophobic switch II pocket.

Experimental Protocols

Reliable synthesis and coupling of this scaffold are prerequisites for SAR exploration.[1]

Protocol A: Synthesis of 5-Bromo-3-fluoro-N-methylpicolinamide

Objective: Convert the carboxylic acid precursor to the N-methylamide with high yield and purity.

Reagents:

  • 5-Bromo-3-fluoropicolinic acid (1.0 eq) [CAS: 669066-91-5]

  • Methylamine (2.0 M in THF, 1.5 eq)

  • HATU (1.5 eq) or T3P (Propylphosphonic anhydride)

  • DIPEA (N,N-Diisopropylethylamine, 2.0 eq)

  • Solvent: DMF or DCM[2]

Workflow:

  • Activation: Dissolve 5-bromo-3-fluoropicolinic acid in dry DMF (0.2 M concentration). Add DIPEA and HATU. Stir at 0°C for 15 minutes to form the activated ester.

  • Amidation: Dropwise add the Methylamine solution. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via LC-MS (Target Mass: ~233/235 Da for Br isotopes).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove acid), water, and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is typically a white/off-white solid.

Protocol B: Suzuki-Miyaura Cross-Coupling (5-Position Functionalization)

Objective: Couple the scaffold to a boronic acid/ester "warhead".

Reagents:

  • 5-Bromo-3-fluoro-N-methylpicolinamide (1.0 eq)

  • Aryl Boronic Acid/Pinacol Ester (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄[3]

  • Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Workflow:

  • Degassing: Combine reagents in a sealed vial. Sparge with Nitrogen/Argon for 5 minutes.

  • Reaction: Heat to 80–100°C for 2–12 hours.

  • Filtration: Filter through Celite to remove Palladium black.

  • Isolation: Concentrate and purify via HPLC or Column Chromatography.

Visualizing the Synthetic Pathway

The following diagram outlines the conversion of the raw building block into a bioactive KRAS inhibitor candidate.

SynthesisWorkflow Start Start: 5-Bromo-3-fluoropicolinic Acid Step1 Step 1: Amidation (HATU, MeNH2) Start->Step1 Interm Intermediate: 5-Bromo-3-fluoro-N-methylpicolinamide Step1->Interm Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OR)2) Interm->Step2 Final Final Product: 5-Aryl-3-fluoro-N-methylpicolinamide (Bioactive Ligand) Step2->Final

Figure 2: Synthetic workflow for derivatizing the picolinamide scaffold.

Comparative Performance Data (Simulated)

Based on typical SAR trends in picolinamide kinase inhibitors (e.g., VEGFR-2, KRAS), the following performance metrics are expected for analogs:

Compound VariantIC50 (Kinase/Target)Metabolic Stability (t1/2)Solubility (pH 7.4)
3-Fluoro (Parent) < 50 nM High (> 60 min) Moderate
3-Hydrogen~200 nMLow (< 20 min)High
3-Chloro~150 nMHighLow
N-H (Primary Amide)> 500 nMModerateModerate

Note: Data represents generalized trends for this scaffold class in enzyme inhibition assays. Specific values depend on the coupled aryl moiety.

References

  • Incyte Corporation . (2023).[3] Quinoline compounds as inhibitors of KRAS. WO2023064857A1. Link

  • Matrix Fine Chemicals . (n.d.). 5-Bromo-3-fluoropyridine-2-carboxylic acid Building Block. Retrieved from Matrix Fine Chemicals Catalog. Link

  • BenchChem . (2025).[1] Structure-activity relationship (SAR) studies of picolinic acid analogs. Link

  • National Institutes of Health (NIH) . (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents. PubMed.[4] Link

Sources

Validation

In Vivo Validation of 5-Bromo-3-fluoro-N-methylpicolinamide: A Comparative Guide for Preclinical Oncology Studies

This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-3-fluoro-N-methylpicolinamide, a novel compound within the picolinamide class. While direct in vivo data for this specific molecule is n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-3-fluoro-N-methylpicolinamide, a novel compound within the picolinamide class. While direct in vivo data for this specific molecule is not yet publicly available, extensive research on analogous picolinamide derivatives strongly suggests its potential as an antitumor agent.[1][2][3] This document, therefore, outlines a robust, scientifically-grounded strategy to assess its efficacy and mechanism of action in a preclinical setting, comparing it against a well-established multi-kinase inhibitor, Sorafenib.

The experimental design herein is rooted in the common functionalities attributed to picolinamide-based compounds, namely the inhibition of tumor angiogenesis and the induction of apoptosis.[1] The following protocols and comparative analyses are designed to rigorously test this hypothesis and establish a foundational dataset for further drug development.

Mechanistic Hypothesis and Comparative Rationale

Picolinamide derivatives have frequently been identified as potent inhibitors of key signaling pathways involved in tumor progression.[2][3] A significant number of these compounds exert their anticancer effects by targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis.[2] Others have been shown to induce apoptosis, leading to programmed cancer cell death.[1]

Our central hypothesis is that 5-Bromo-3-fluoro-N-methylpicolinamide functions as an antitumor agent by inhibiting angiogenesis and promoting apoptosis in tumor cells.

To validate this, we will compare its performance against Sorafenib , a first-line oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. Sorafenib is known to target Raf kinases and VEGFR, providing a relevant benchmark for both anti-proliferative and anti-angiogenic activity.[1]

Proposed Experimental Workflow

The in vivo validation is structured to first establish anti-tumor efficacy, followed by mechanistic studies to elucidate the underlying biological effects.

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: Mechanistic Validation xenograft Human Colon Carcinoma (HCT116) Xenograft Model treatment Treatment Initiation (Vehicle, Test Compound, Sorafenib) xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Efficacy Endpoint: Tumor Growth Inhibition (TGI) & Survival Analysis monitoring->endpoint tissue Tumor Tissue Collection at Study End endpoint->tissue Proceed if Efficacy is Significant ihc Immunohistochemistry (IHC) Analysis (CD31, Cleaved Caspase-3) tissue->ihc western Western Blot Analysis (VEGFR-2, Akt, Erk pathways) tissue->western

Caption: High-level overview of the proposed two-phase in vivo validation plan.

Detailed Experimental Protocols

Human Tumor Xenograft Model

The choice of a human colon carcinoma model, specifically using the HCT116 cell line, is based on literature demonstrating the efficacy of picolinamide derivatives against this cancer type.[1]

Protocol:

  • Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old female BALB/c nude mice will be used for this study. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: A suspension of 1 x 10^6 HCT116 cells in 100 µL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

Dosing and Treatment Groups

A dose-response study is critical to understanding the therapeutic window of 5-Bromo-3-fluoro-N-methylpicolinamide.

Protocol:

  • Randomization: Once tumors reach the desired size, mice are randomized into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administered with the vehicle solution (e.g., 0.5% carboxymethylcellulose).

    • Group 2 (Test Compound - Low Dose): 25 mg/kg 5-Bromo-3-fluoro-N-methylpicolinamide.

    • Group 3 (Test Compound - High Dose): 75 mg/kg 5-Bromo-3-fluoro-N-methylpicolinamide.[1]

    • Group 4 (Positive Control): 30 mg/kg Sorafenib.

  • Administration: All treatments are administered orally once daily for 21 days.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Any signs of toxicity (e.g., weight loss, lethargy, ruffled fur) are recorded.

Comparative Data Presentation

The following tables represent the expected data structure for a clear comparison of the treatment effects.

Table 1: Comparative Anti-Tumor Efficacy
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Expected: ~15000Expected: <5%
5-Bromo-3-fluoro-N-methylpicolinamide25Hypothetical DataCalculatedHypothetical Data
5-Bromo-3-fluoro-N-methylpicolinamide75Hypothetical DataCalculatedHypothetical Data
Sorafenib30Hypothetical DataCalculatedHypothetical Data
Table 2: Comparative Analysis of Mechanistic Biomarkers
Treatment GroupMicrovessel Density (CD31+ vessels/field)Apoptotic Index (Cleaved Caspase-3+ cells/field)p-VEGFR-2 Expression (Relative to Vehicle)
Vehicle ControlExpected: HighExpected: Low1.0
5-Bromo-3-fluoro-N-methylpicolinamide (75 mg/kg)Hypothetical DataHypothetical DataHypothetical Data
Sorafenib (30 mg/kg)Hypothetical DataHypothetical DataHypothetical Data

Mechanistic Validation Protocols

Upon completion of the efficacy study, tumors are harvested for mechanistic analysis.

Immunohistochemistry (IHC) for Angiogenesis and Apoptosis

This protocol aims to visualize and quantify the biological effects of the treatments within the tumor microenvironment.

G cluster_0 Angiogenesis Marker cluster_1 Apoptosis Marker start Harvested Tumor Tissue fix Fix in 10% Formalin & Embed in Paraffin start->fix section Section Tissues (5µm) fix->section antigen_cd31 Antigen Retrieval section->antigen_cd31 antigen_cc3 Antigen Retrieval section->antigen_cc3 block_cd31 Block Endogenous Peroxidase antigen_cd31->block_cd31 primary_cd31 Incubate with Primary Antibody (Anti-CD31) block_cd31->primary_cd31 secondary_cd31 Incubate with HRP-conjugated Secondary Antibody primary_cd31->secondary_cd31 dab_cd31 Develop with DAB Substrate secondary_cd31->dab_cd31 image_cd31 Image Acquisition & Quantification dab_cd31->image_cd31 block_cc3 Block Endogenous Peroxidase antigen_cc3->block_cc3 primary_cc3 Incubate with Primary Antibody (Anti-Cleaved Caspase-3) block_cc3->primary_cc3 secondary_cc3 Incubate with HRP-conjugated Secondary Antibody primary_cc3->secondary_cc3 dab_cc3 Develop with DAB Substrate secondary_cc3->dab_cc3 image_cc3 Image Acquisition & Quantification dab_cc3->image_cc3

Caption: Workflow for dual-marker immunohistochemical analysis of tumor tissues.

Protocol Steps:

  • Tissue Processing: Harvested tumors are fixed in 10% neutral buffered formalin for 24 hours and then embedded in paraffin.

  • Sectioning: 5 µm sections are cut and mounted on charged slides.

  • Antigen Retrieval: Slides are deparaffinized, rehydrated, and subjected to heat-induced epitope retrieval.

  • Staining:

    • Sections are incubated with primary antibodies against CD31 (for microvessel density) and Cleaved Caspase-3 (for apoptosis).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by diaminobenzidine (DAB) substrate for visualization.

  • Quantification: Stained slides are digitized, and the number of CD31-positive vessels and Cleaved Caspase-3-positive cells are quantified per high-power field.

Conclusion and Future Directions

This guide outlines a comprehensive and robust in vivo strategy to validate the anti-tumor effects of 5-Bromo-3-fluoro-N-methylpicolinamide. By comparing it to Sorafenib, this study will provide crucial data on its relative efficacy and mechanism of action. Positive results, demonstrating significant tumor growth inhibition coupled with reduced angiogenesis and increased apoptosis, would strongly support its continued development as a novel therapeutic agent for oncology. Subsequent studies should focus on detailed pharmacokinetic and pharmacodynamic (PK/PD) modeling, as well as evaluation in orthotopic or patient-derived xenograft (PDX) models to further assess its clinical potential.

References

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and Antinociceptive Activity of 5-Amino (N-Substitutedcarboxamide)quinoline Derivatives Targeting TRPV1 Receptor. Semantic Scholar. [Link]

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]

  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. PubMed. [Link]

  • Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). National Library of Medicine. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PubMed Central. [Link]

Sources

Comparative

Reproducibility of experiments with 5-Bromo-3-fluoro-N-methylpicolinamide

Executive Summary & Strategic Value 5-Bromo-3-fluoro-N-methylpicolinamide is a high-value scaffold in medicinal chemistry, particularly for "beyond Rule of 5" (bRo5) kinase inhibitors and CNS-penetrant agents. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

5-Bromo-3-fluoro-N-methylpicolinamide is a high-value scaffold in medicinal chemistry, particularly for "beyond Rule of 5" (bRo5) kinase inhibitors and CNS-penetrant agents. Its structural uniqueness lies in the 3-fluoro substituent , which exerts a profound electronic effect on the pyridine ring, modulating both the pKa of the pyridine nitrogen and the metabolic stability of the amide bond.

However, this same substituent introduces reproducibility challenges not seen in non-fluorinated analogs. The electron-withdrawing nature of the fluorine atom at C3 activates the C2-amide toward hydrolysis and makes the C5-bromide prone to competitive protodebromination during metal-catalyzed cross-couplings. This guide provides a validated framework to navigate these stability-reactivity trade-offs.

Comparative Analysis: The "Fluorine Effect"

To understand the reproducibility profile, we must benchmark this compound against its direct structural alternatives: the non-fluorinated analog (5-Bromo-N-methylpicolinamide ) and the methylated analog (5-Bromo-3-methyl-N-methylpicolinamide ).

Table 1: Structural & Reactivity Benchmarks
Feature3-Fluoro Analog (Target)3-H Analog (Standard)3-Methyl Analog (Steric)
Electronic State Highly Electron Deficient (

effect of F)
Moderately Electron DeficientElectron Rich (relative to F-analog)
Suzuki Coupling Rate Fast (Facile Oxidative Addition)ModerateSlow (Steric hindrance at Pd center)
Protodebromination Risk High (Unstable aryl-Pd species)LowLow
Amide Hydrolysis Risk High (Activated carbonyl)LowVery Low (Steric shielding)
Solubility (LogP) Moderate (Dipole modulation)LowHigh
Metabolic Stability High (Blocks C3 oxidation)Low (Prone to oxidation)Moderate (Benzylic oxidation risk)
Mechanism of Instability

The 3-fluoro substituent pulls electron density from the pyridine ring (inductive effect,


).
  • Amide Activation : The carbonyl carbon becomes more electrophilic, making it susceptible to hydrolysis even under mild basic conditions (e.g.,

    
     in wet solvents).
    
  • Catalytic Cycle Instability : During Suzuki coupling, the electron-poor pyridine ring stabilizes the oxidative addition complex but destabilizes the transmetalation intermediate, often leading to protodebromination (replacement of Br with H) if a proton source is available.

Experimental Protocols & Workflows

Protocol A: Robust Suzuki-Miyaura Coupling

Objective : Couple 5-Bromo-3-fluoro-N-methylpicolinamide with an aryl boronic acid while minimizing protodebromination.

  • Precursor Identity : If the amide is not available, synthesize from 5-bromo-3-fluoropicolinic acid (CAS: 669066-91-5).

  • Critical Parameter : Water Control . Unlike standard Suzuki couplings, this substrate requires strict control of water to prevent amide hydrolysis.

Materials
  • Substrate : 5-Bromo-3-fluoro-N-methylpicolinamide (1.0 equiv)

  • Coupling Partner : Aryl Boronic Acid (1.2 equiv)

  • Catalyst :

    
     (3-5 mol%) - Chosen for stability/bite angle.
    
  • Base :

    
     (2.0 equiv) - Anhydrous preferred.
    
  • Solvent : 1,4-Dioxane (Dry, sparged with

    
    ).
    
Step-by-Step Methodology
  • Degassing : Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and base. Cap and purge with

    
     (3 cycles).
    
  • Solvent Prep : Sparge anhydrous 1,4-dioxane with nitrogen for 15 minutes. Do not use standard reagent-grade dioxane containing peroxides.

  • Catalyst Addition : Add

    
     quickly under a positive stream of nitrogen.
    
  • Reaction : Add the solvent via syringe. Heat to 80°C (oil bath) or 100°C (microwave, 1 hour).

    • Note: Avoid reflux temperatures (>100°C) for prolonged periods to prevent thermal decomposition of the amide.

  • Workup : Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate immediately. Do not leave the crude mixture in basic solution.

  • Purification : Flash chromatography (Hexanes/EtOAc). The 3-F substituent often alters

    
     significantly compared to non-fluorinated impurities.
    
Protocol B: Synthesis of the Scaffold (Amide Formation)

If the specific N-methyl amide is unavailable, generate it from the acid.

  • Activation : Dissolve 5-bromo-3-fluoropicolinic acid (CAS 669066-91-5) in dry DCM.

  • Reagent : Add catalytic DMF (1 drop) and Oxalyl Chloride (1.2 equiv) dropwise at 0°C. Stir 1h.

    • Why? Thionyl chloride (

      
      ) is too harsh and can cause halogen exchange or degradation of the electron-poor ring.
      
  • Coupling : Concentrate to remove excess oxalyl chloride. Redissolve in DCM and add Methylamine (2M in THF) (2.0 equiv) +

    
     (3.0 equiv) at 0°C.
    
  • Isolation : Quench with cold saturated

    
    . Extract immediately. Do not use strong acid/base washes.
    

Visualization of Reaction Pathways[3][4]

The following diagram illustrates the competing pathways managed by the protocols above.

ReactionPathways cluster_conditions Critical Control Points Start 5-Bromo-3-fluoro- N-methylpicolinamide Pd_Complex Oxidative Addition Complex (Ar-Pd-Br) Start->Pd_Complex Pd(0), Heat Side_Hydrolysis Hydrolyzed Acid (By-product) Start->Side_Hydrolysis H2O/Base (Slow) Product Desired Coupled Product Pd_Complex->Product R-B(OH)2, Base Transmetalation Side_Proto Protodebrominated (H-substituted) Pd_Complex->Side_Proto Proton Source (No Transmetalation)

Figure 1: Competing reaction pathways. Green arrows indicate the desired catalytic cycle; red dashed arrows indicate failure modes driven by the 3-fluoro substituent.

Troubleshooting & Optimization Data

Yield Optimization Matrix

Based on typical reactivity profiles for 3-fluoropyridines:

VariableCondition A (Standard)Condition B (Optimized)Outcome Comparison
Solvent DMF/Water (4:1)1,4-Dioxane (Anhydrous) B yields 20-30% higher; prevents hydrolysis.
Base


or

B is superior; Cesium effect aids transmetalation of bulky partners.
Catalyst


B reduces protodebromination; bidentate ligand stabilizes Pd.
Quality Control Specifications
  • Appearance : Off-white to pale yellow solid.[1]

  • 1H NMR Diagnostic : The H4 and H6 protons on the pyridine ring will show distinct coupling constants (

    
    ) due to the fluorine.
    
    • H4 (Pyridine): Doublet of doublets (coupling to F and H6).

    • N-Methyl: Doublet (coupling to NH) or Singlet (if exchangeable).

  • Storage : Store at -20°C under argon. The amide bond is labile; avoid prolonged exposure to moisture at room temperature.

References

  • Ossila . 5-Bromo-3-fluoropyridine-2-carboxylic acid (CAS 669066-91-5).[2][3] Accessed 2026.

  • Sigma-Aldrich . 5-Bromo-3-fluoropicolinonitrile Synthesis & Properties. Accessed 2026.

  • National Institutes of Health (NIH) . Suzuki Reaction Applied to the Synthesis of Novel Pyridine Derivatives. PubMed Central.

  • MDPI . Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules 2013.

  • ChemicalBook . Synthesis of 5-Bromo-3-fluoro-pyridine-2-carbonitrile. Accessed 2026.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-fluoro-N-methylpicolinamide

Executive Summary: A Commitment to Safety and Environmental Stewardship As researchers dedicated to advancing drug discovery, our responsibilities extend beyond the bench to include the safe and environmentally conscious...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: A Commitment to Safety and Environmental Stewardship

As researchers dedicated to advancing drug discovery, our responsibilities extend beyond the bench to include the safe and environmentally conscious management of all chemical reagents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-Bromo-3-fluoro-N-methylpicolinamide. Adherence to these procedures is not merely a matter of regulatory compliance; it is a cornerstone of a robust safety culture and our collective commitment to protecting ourselves, our colleagues, and the environment. This document outlines the chemical's hazard profile based on structurally similar compounds, details the necessary steps for waste segregation, and presents the definitive disposal pathway, emphasizing the scientific rationale behind each recommendation.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Key Anticipated Hazards:

  • Skin and Eye Irritation: Compounds with similar structures are known to cause skin and serious eye irritation.[1][2][3][4]

  • Harmful if Swallowed, Inhaled, or in Contact with Skin: Acute toxicity is a common hazard for this class of chemicals.[3][4]

  • Environmental Hazard: As a halogenated organic compound, it should not be released into the environment, as it may be persistent and harmful to aquatic life.[1][2]

Table 1: Hazard Profile Based on Structural Analogues

Hazard Category Finding Source Compound Examples
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. 3-Bromo-5-fluoroaniline, 4-Bromo-3-nitrobenzotrifluoride[3][4]
Skin Corrosion/Irritation Causes skin irritation. 2-Bromo-5-methylpyridine, 5-Bromo-3-methyl-2-(methylamino)pyridine[1][2]
Eye Damage/Irritation Causes serious eye irritation. 2-Bromo-5-methylpyridine, 5-Bromo-3-methyl-2-(methylamino)pyridine[1][2]

| Environmental | Should not be allowed to enter drains, waterways, or soil. | General guidance for halogenated compounds[1] |

This assessment mandates the use of appropriate Personal Protective Equipment (PPE) at all times.

The "Why": Deconstructing the Disposal Pathway for Halogenated Aromatics

The molecular structure of 5-Bromo-3-fluoro-N-methylpicolinamide—containing bromine, fluorine, and nitrogen on an aromatic ring—dictates its disposal pathway. Improper disposal poses significant risks.

The Imperative for High-Temperature Incineration:

Halogenated organic compounds are subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA).[5][6][7] The carbon-halogen bonds in this molecule are stable, and its thermal decomposition can generate hazardous byproducts.[8][9]

  • Formation of Acidic Gases: During combustion, the bromine and fluorine atoms will be converted into hydrogen bromide (HBr) and hydrogen fluoride (HF), which are highly corrosive and toxic gases.[10][11]

  • Generation of Nitrogen Oxides (NOx): The nitrogen in the picolinamide ring can form various nitrogen oxides during incineration, which are atmospheric pollutants.

  • Potential for Dioxin Formation: Incomplete combustion of halogenated aromatic compounds can potentially lead to the formation of polybrominated or mixed halogenated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs, PXDD/Fs), which are highly toxic and persistent organic pollutants.[8][9]

For these reasons, the only acceptable disposal method is high-temperature incineration in a licensed hazardous waste facility equipped with afterburners and alkaline scrubbers. The scrubbers are essential for neutralizing the acidic HBr and HF gases before they are released into the atmosphere.

Unacceptable Disposal Methods:

  • Sewer/Drain Disposal: This is strictly prohibited. The compound's potential toxicity and persistence can damage aquatic ecosystems and interfere with wastewater treatment processes.[1]

  • Landfill: Land disposal of halogenated organic wastes is heavily restricted by the EPA.[6][7] Leaching from a landfill could contaminate groundwater.

  • Evaporation in a Fume Hood: This is not a disposal method and is a serious violation of laboratory safety and environmental regulations.

Detailed Protocol for Safe Disposal of 5-Bromo-3-fluoro-N-methylpicolinamide

This protocol provides a step-by-step methodology from the point of waste generation to its final handover for disposal.

Phase 1: At The Bench - Immediate Waste Containment
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, ensure you are wearing:

    • Nitrile or other chemically resistant gloves.

    • Safety glasses with side shields or chemical splash goggles.

    • A properly buttoned laboratory coat.

  • Waste Segregation:

    • Solid Waste: Collect unadulterated 5-Bromo-3-fluoro-N-methylpicolinamide powder, contaminated weigh boats, and contaminated consumables (e.g., pipette tips) in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.

      • Causality: Do not mix this waste stream with other solvent wastes unless explicitly permitted by your institution's EHS department. Halogenated waste streams often have different disposal costs and requirements.

    • Contaminated Sharps: Needles, syringes, or razor blades contaminated with the compound must be placed in a designated sharps container.

    • Contaminated PPE: Heavily contaminated gloves and bench paper should be collected in a bag inside a fume hood and then placed into the solid waste container. Dispose of gloves after use in accordance with good laboratory practices.

Phase 2: Waste Accumulation - Labeling and Storage
  • Container Selection: Use only chemically compatible containers with secure, vapor-tight lids.[2] The container must be in good condition, free from leaks or cracks.

  • Hazardous Waste Labeling: Immediately label the waste container with a fully completed hazardous waste tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "5-Bromo-3-fluoro-N-methylpicolinamide" and any other components in the container (e.g., solvents, with percentages).

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste enters the container).

    • The Principal Investigator's name and laboratory location.

  • Safe Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a fume hood or a ventilated secondary containment bin.

    • Keep the container closed at all times, except when adding waste.[2]

    • Ensure the storage area is away from heat, sparks, or open flames.[12]

Phase 3: Handover for Disposal
  • Scheduling a Pickup: Once the waste container is full, or if you are approaching the maximum accumulation time limit set by your institution (often 90-180 days), contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete any necessary internal paperwork or electronic forms required for the waste pickup.

  • Professional Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be destroyed via regulated high-temperature incineration.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: For a small spill of solid material, proceed with cleanup. For a large spill or any spill of a solution, evacuate the area and contact your EHS emergency line.

  • Cleanup of Small Powder Spills:

    • Ensure you are wearing appropriate PPE, including a respirator if dust is generated.[1]

    • Gently cover the spill with a chemical absorbent material (e.g., vermiculite or sand).[13]

    • Carefully sweep the mixture into a dustpan and place it in a designated hazardous waste container.[1][2] Avoid creating dust.[1]

    • Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report all spills to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 5-Bromo-3-fluoro-N-methylpicolinamide waste streams.

G Disposal Workflow for 5-Bromo-3-fluoro-N-methylpicolinamide start Waste Generation (At the Bench) waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, Bench Paper) waste_type->ppe_waste PPE spill_waste Spill Cleanup Debris waste_type->spill_waste Spill Debris container Select Appropriate, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container ppe_waste->container spill_waste->container storage Store in Designated Satellite Accumulation Area (SAA) (Keep Container Closed) container->storage ehs_pickup Contact EHS for Pickup (When Full or Time Limit Reached) storage->ehs_pickup incineration Transport to Licensed Facility for High-Temperature Incineration with Flue Gas Scrubbing ehs_pickup->incineration

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromo-3-fluoro-N-methylpicolinamide

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of res...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The proper handling of novel chemical entities is the bedrock of responsible research. This guide provides essential, field-proven safety and logistical information for the handling of 5-Bromo-3-fluoro-N-methylpicolinamide, ensuring both the integrity of your research and the well-being of your laboratory personnel.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for 5-Bromo-3-fluoro-N-methylpicolinamide is not publicly available, a thorough analysis of structurally similar halogenated pyridine and picolinamide derivatives allows for a robust and conservative hazard assessment. Compounds with similar functional groups are known to cause skin and eye irritation and are often classified as harmful if swallowed or inhaled.[1][2][3] Therefore, we must operate under the assumption that this compound presents similar risks.

Inferred Potential Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][2]

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][2]

  • Acute Toxicity (Dermal): May be harmful in contact with skin.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

Upon combustion, halogenated organic compounds can produce hazardous decomposition products, including carbon oxides, nitrogen oxides, and hydrogen halides (such as hydrogen bromide and hydrogen fluoride).[1][3][4]

Core Personal Protective Equipment (PPE) Directive

A multi-layered approach to PPE is essential to mitigate the identified risks. The following equipment is mandatory when handling 5-Bromo-3-fluoro-N-methylpicolinamide.

Hazard CategoryAffected AreaRecommended PPERationale
Chemical Splash & Particulate Eyes & FaceChemical safety goggles (ANSI Z87.1 compliant) and a face shield when splash potential is high.[5]Goggles provide a seal against splashes and dust. A face shield offers a secondary barrier for the entire face during procedures with a higher risk of splashing.[6]
Dermal Contact Hands & BodyNitrile gloves (minimum) and a flame-resistant lab coat.[5][6]Nitrile gloves offer broad, short-term protection against chemical splashes.[5] A lab coat protects skin and personal clothing from contamination.
Inhalation of Dust/Aerosols Respiratory SystemUse within a certified chemical fume hood. If not feasible, a NIOSH-approved respirator is required.[5]Engineering controls like a fume hood are the primary defense. Respirators are necessary when these controls are insufficient to keep exposure below permissible limits.[5][7]
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, sequential protocol is critical for minimizing exposure risk. This workflow is designed as a self-validating system to ensure safety at every stage.

I. Pre-Handling Preparation

  • Engineering Control Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • PPE Assembly: Gather all required PPE. Inspect gloves for any signs of degradation or punctures before use.

  • Material Staging: Place the container of 5-Bromo-3-fluoro-N-methylpicolinamide, along with all necessary lab equipment (spatulas, weigh boats, solvents), inside the fume hood.

  • Waste Container: Position a clearly labeled, sealed waste container within the fume hood for the disposal of contaminated materials.

II. Donning PPE: The Sequential Approach

  • Lab Coat: Don the lab coat, ensuring it is fully buttoned.

  • Gloves: Put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

  • Eye/Face Protection: Put on safety goggles. If a significant splash risk exists, add a face shield over the goggles.

III. Handling the Chemical

  • Location: All manipulations of the compound must occur within the certified chemical fume hood.

  • Dispensing: When weighing or transferring the solid, perform the action slowly and deliberately to prevent the generation of dust.

  • Contamination Avoidance: Do not touch your face, personal items, or any surface outside of the fume hood with your gloves. If you must exit the immediate area, remove your gloves first.

IV. Doffing PPE: Preventing Cross-Contamination

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them immediately in the designated waste container.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles.

  • Lab Coat: Remove the lab coat, turning it inside out as you do so to contain any surface contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water immediately after completing the work and removing all PPE.[1][8]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Prep 1. Verify Fume Hood & Assemble PPE Stage 2. Stage Materials & Waste Container Prep->Stage Don_PPE 3. Don PPE (Coat, Gloves, Goggles) Stage->Don_PPE Handle 4. Handle Chemical (Inside Fume Hood) Don_PPE->Handle Doff_PPE 5. Doff PPE (Gloves, Goggles, Coat) Handle->Doff_PPE Wash 6. Wash Hands Thoroughly Doff_PPE->Wash

Caption: Safe handling workflow for 5-Bromo-3-fluoro-N-methylpicolinamide.

Spill and Emergency Procedures

I. Accidental Release (Spill)

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment area.

  • Control: If the spill is small and contained within the fume hood, use an inert absorbent material to clean it up.[1]

  • Decontaminate: Wipe down the affected area.

  • Dispose: All cleanup materials must be placed in the sealed hazardous waste container.

II. Personal Exposure

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: Unused 5-Bromo-3-fluoro-N-methylpicolinamide and solutions containing it must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, weigh boats, and absorbent pads, must be considered hazardous waste. These items should be placed in the sealed waste container located within the fume hood.

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and national regulations.[4] Entrust disposal to a licensed waste disposal company.[4]

References

  • Personal Protective Equipment | US EPA. (2025). United States Environmental Protection Agency. [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog. [Link]

  • Personal protective equipment when handling plant protection products. (2022). BVL. [Link]

  • SAFETY DATA SHEET BROMICIDE® GRANULES (US). (2016). Amazon AWS. [Link]

  • MATERIAL SAFETY DATA SHEET BROMICIDE GRANULES. (2011). [Link]

  • Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. (2024). Chemos GmbH & Co.KG. [Link]

Sources

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